1-Methyl-1H-indol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylindol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFPOMLSQTZGNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472046 | |
| Record name | 1-Methyl-1H-indol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36092-88-3 | |
| Record name | 1-Methyl-1H-indol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 1-Methyl-1H-indol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-1H-indol-2-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. This document details a potential synthetic pathway, experimental protocols, and expected analytical data based on established chemical principles and analogous compound characterization.
Introduction
The indole scaffold is a privileged structure in drug discovery, present in a wide array of pharmacologically active compounds. The introduction of an amino group at the 2-position of the N-methylated indole core yields this compound, a valuable building block for the synthesis of more complex molecules. This guide outlines a plausible synthetic approach and the analytical methods required for its characterization.
Proposed Synthetic Pathway
A direct and efficient synthesis of this compound is not extensively documented. However, a plausible multi-step synthesis can be devised based on established indole synthesis methodologies and functional group transformations. The proposed pathway begins with the well-known Fischer indole synthesis to construct the core indole structure, followed by N-methylation and subsequent amination.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthetic pathway. These are generalized procedures and may require optimization for specific laboratory conditions.
Synthesis of 1H-Indole-2-carboxylic acid (Fischer Indole Synthesis)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Ketoacid: Slowly add pyruvic acid (1.1 eq) to the solution while stirring. The mixture may become warm.
-
Cyclization: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
N-Methylation of 1H-Indole-2-carboxylic acid
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the suspension to 0 °C and add a solution of 1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF dropwise. Stir the mixture at this temperature for 30 minutes.
-
Methylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Isolation: Quench the reaction by the slow addition of water. Acidify the aqueous solution with 1M HCl, which should precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum.
Amidation of 1-Methyl-1H-indole-2-carboxylic acid
-
Activation: In a round-bottom flask, suspend 1-Methyl-1H-indole-2-carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Ammonia Addition: After stirring for 1-2 hours at room temperature, cool the mixture back to 0 °C and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide.
-
Work-up and Isolation: Stir the reaction for an additional hour. If a precipitate forms, collect it by filtration. Otherwise, extract the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide. Purify by column chromatography or recrystallization.
Hofmann Rearrangement to this compound
-
Reaction Setup: Prepare a solution of sodium hydroxide (4.0 eq) in water and cool it to 0 °C. Slowly add bromine (1.1 eq) to this solution to form sodium hypobromite.
-
Amine Formation: To the cold sodium hypobromite solution, add the 1-Methyl-1H-indole-2-carboxamide (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Work-up and Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization of this compound
The successful synthesis of this compound can be confirmed through various analytical techniques. The expected data is summarized below.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀N₂ |
| Molecular Weight | 146.19 g/mol |
| Appearance | Expected to be a solid or oil |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (indole ring): δ 6.5-7.6 ppm (multiplets, 4H); N-CH₃ protons: δ ~3.7 ppm (singlet, 3H); NH₂ protons: δ ~4.0-5.0 ppm (broad singlet, 2H); C3-H proton: δ ~6.3 ppm (singlet, 1H). |
| ¹³C NMR | Aromatic carbons: δ 100-140 ppm; N-CH₃ carbon: δ ~30 ppm; C2 (amine-bearing): δ ~150-160 ppm. |
| IR (Infrared) | N-H stretch (primary amine): ~3300-3500 cm⁻¹ (two bands); C-N stretch: ~1250-1350 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹.[1][2] |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 146. A significant fragment may be observed corresponding to the loss of the amino group or the methyl group. The nitrogen rule suggests an even-numbered molecular weight, which is consistent with the presence of two nitrogen atoms.[3] |
Experimental Workflow Diagram
Caption: General experimental workflow for synthesis and characterization.
Safety Precautions
The synthesis of this compound involves the use of hazardous chemicals. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route utilizes established and reliable chemical transformations. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. This information is intended to support researchers and scientists in their efforts to explore the potential applications of this and related indole derivatives in drug development and other scientific disciplines.
References
Technical Guide: Physicochemical Properties of 1-Methyl-1H-indol-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-indol-2-amine hydrochloride is a heterocyclic amine containing a 1-methylindole scaffold. The indole ring is a prominent structural motif in a vast array of biologically active compounds and natural products, making its derivatives, such as this compound hydrochloride, of significant interest in medicinal chemistry and drug discovery.[1] This technical guide provides a summary of the available physicochemical properties, hazard information, and general synthetic and analytical considerations for this compound hydrochloride. It is important to note that while general information on indole derivatives is abundant, specific experimental data for this particular compound is limited in publicly accessible literature.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₉H₁₁ClN₂ | [2] |
| Molecular Weight | 182.65 g/mol | [2] |
| IUPAC Name | 1-methylindol-2-amine;hydrochloride | [2] |
| CAS Number | 42456-82-6 | [2] |
| Polar Surface Area (PSA) | 30.95 Ų | LookChem |
| LogP (Computed) | 3.14370 | LookChem |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available |
Synthesis and Characterization
General Synthetic Approach
While a specific, detailed experimental protocol for the synthesis of this compound hydrochloride was not found in the surveyed literature, a general synthetic strategy can be conceptualized based on established methods for the synthesis of substituted indoles. A plausible approach could involve the cyclization of a suitably substituted precursor, followed by amination and salt formation.
The following diagram illustrates a generalized workflow for the synthesis of a substituted indole, which could be adapted for the target molecule.
Caption: Conceptual workflow for the synthesis of this compound hydrochloride.
Characterization Methods
The characterization of this compound hydrochloride would typically involve a suite of analytical techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to identify the number and environment of protons in the molecule, including the methyl group, aromatic protons, and amine protons.
-
¹³C NMR: Would provide information on the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy:
-
IR spectroscopy would be employed to identify characteristic functional groups, such as N-H stretches from the amine and aromatic C-H and C=C vibrations from the indole ring.
Mass Spectrometry (MS):
-
Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can aid in structural elucidation.
The following diagram outlines a general workflow for the analytical characterization of a synthesized chemical compound.
Caption: General workflow for the analytical characterization of a synthesized compound.
Biological Activity and Signaling Pathways
Specific studies on the biological activity or the signaling pathways directly modulated by this compound hydrochloride are not available in the reviewed literature. However, the indole nucleus is a well-established pharmacophore with a broad range of biological activities. Indole derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others.
Given the structural similarities to other biologically active indoles, it is plausible that this compound hydrochloride could interact with various biological targets. Further research would be necessary to elucidate its specific pharmacological profile.
The following diagram illustrates a hypothetical relationship where an indole-containing compound could modulate a signaling pathway, a common mechanism of action for such molecules.
Caption: Hypothetical modulation of a cellular signaling pathway by an indole derivative.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound hydrochloride is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.
Conclusion
This compound hydrochloride is an indole derivative with potential for further investigation in drug discovery and development. This guide has summarized the currently available physicochemical data, which is primarily computational. A significant gap exists in the literature regarding experimentally determined properties, detailed synthetic and analytical protocols, and specific biological activity. Further research is warranted to fully characterize this compound and explore its potential therapeutic applications.
References
In-depth Technical Guide: 1-Methyl-1H-indol-2-amine Mechanism of Action
A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 1-Methyl-1H-indol-2-amine. Despite its defined chemical structure, this particular compound has not been the subject of extensive biological investigation in publicly accessible research. Consequently, detailed information regarding its signaling pathways, quantitative data from biological assays, and established experimental protocols are not available at this time.
While it is not possible to provide a detailed mechanism of action for this compound, this guide will discuss the broader context of indol-2-amine derivatives and their known biological activities. This information may offer potential avenues for future research into the specific functions of the 1-methylated form.
General Biological Activities of Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. Derivatives of the indole nucleus are known to interact with a variety of biological targets, leading to effects such as:
-
Anticancer Activity: Many indole derivatives exhibit cytotoxic effects against various cancer cell lines. Their mechanisms often involve the inhibition of key enzymes like tubulin, histone deacetylases (HDACs), and protein kinases, or the induction of apoptosis through various signaling pathways.
-
Antimicrobial Activity: Indole compounds have been shown to possess antibacterial, antifungal, and antiviral properties. The mechanisms can include disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.
-
Neurological Activity: The indole structure is a key component of the neurotransmitter serotonin. As such, many indole derivatives can interact with serotonin receptors and transporters, leading to antidepressant, anxiolytic, and antipsychotic effects.
Potential Research Directions for this compound
Given the lack of specific data, the following represents a logical workflow for initiating an investigation into the mechanism of action of this compound.
A Technical Guide to the Biological Activity of Novel Indole Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research on the specific "1-Methyl-1H-indol-2-amine" scaffold is limited. This guide synthesizes data from closely related and structurally relevant indole derivatives to provide a comprehensive overview of their potential biological activities, mechanisms of action, and the experimental methodologies used for their evaluation. The findings presented are drawn from studies on various N-methylated, 2-substituted, and other biologically active indole analogues.
Introduction: The Indole Scaffold in Medicinal Chemistry
The indole ring system is a prominent "privileged scaffold" in drug discovery, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1] Its unique aromatic and heterocyclic structure allows it to mimic peptide motifs and interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1] Indole derivatives have demonstrated a vast range of pharmacological effects, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3] This guide focuses on the anticancer and antimicrobial properties of novel indole derivatives, presenting key quantitative data, signaling pathways, and detailed experimental protocols to aid in future research and development.
Anticancer & Kinase Inhibitory Activity
A significant area of research for indole derivatives is their application as anticancer agents, often functioning through the inhibition of protein kinases that are critical for tumor growth and proliferation.[4] Compounds with substitutions at various positions on the indole ring have shown potent inhibitory activity against cancer cell lines.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the 50% inhibitory concentrations (IC₅₀) of various indole derivatives against several human cancer cell lines.
| Compound Class/Derivative | Target Cell Line | IC₅₀ (µM) | Reference |
| 1H-indazole-3-amine derivative (6o) | K562 (Leukemia) | 5.15 | [5][6] |
| 1H-indazole-3-amine derivative (6o) | HEK-293 (Normal Cell) | 33.2 | [5][6] |
| 1H-indazole-3-amine derivative (5k) | Hep-G2 (Hepatoma) | 3.32 | [6] |
| 3-phenylimino-indolin-2-one (VIb) | HeLa (Cervical Cancer) | 10.64 | [7] |
| 3-phenylimino-indolin-2-one (VIc) | HeLa (Cervical Cancer) | 11.21 | [7] |
| 3-phenylimino-indolin-2-one (VId) | HeLa (Cervical Cancer) | 11.93 | [7] |
| N-benzyl-1H-indole-2-carbohydrazide (4e) | MCF-7, A549, HCT (Breast, Lung, Colon) | ~2.0 | [4] |
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition
Many indole-based compounds function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and FGFR, which are crucial for tumor angiogenesis and cell survival.[8][9] Inhibition of these pathways blocks downstream signaling cascades, leading to apoptosis and reduced tumor growth.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. rjpn.org [rjpn.org]
- 3. researchgate.net [researchgate.net]
- 4. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catequentinib - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Data Analysis of 1-Methyl-1H-indol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-indol-2-amine is an indole derivative with potential applications in medicinal chemistry and drug development. A thorough understanding of its structural and electronic properties is crucial for its application and further development. Spectroscopic analysis provides a fundamental approach to elucidating the molecular structure and purity of this compound. This technical guide offers a comprehensive overview of the predicted spectroscopic data for this compound and detailed experimental protocols for acquiring such data. Due to the limited availability of published experimental spectra for this specific molecule, the data presented herein are predicted based on established spectroscopic principles and data from structurally similar compounds.[1][2]
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimations derived from the analysis of analogous compounds and foundational spectroscopic theory.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~3.60 | s | 3H | N1-CH₃ |
| ~5.50 | br s | 2H | C2-NH₂ |
| ~6.40 | s | 1H | H3 |
| ~6.80 | t | 1H | H5 |
| ~7.00 | t | 1H | H6 |
| ~7.25 | d | 1H | H4 |
| ~7.40 | d | 1H | H7 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~31.0 | N1-CH₃ |
| ~100.0 | C3 |
| ~110.0 | C7 |
| ~118.0 | C5 |
| ~120.0 | C6 |
| ~121.0 | C4 |
| ~128.0 | C3a |
| ~138.0 | C7a |
| ~155.0 | C2 |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (N-CH₃) |
| 1650-1580 | Medium, Sharp | N-H bend (primary amine) |
| 1600-1450 | Strong to Medium | C=C stretch (aromatic) |
| 1335-1250 | Strong | Aromatic C-N stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 146 | High | [M]⁺ (Molecular Ion) |
| 131 | High | [M - NH]⁺ or [M - CH₃]⁺ |
| 117 | Medium | [M - NH₂ - CH₃]⁺ |
| 104 | Medium | Further fragmentation |
| 91 | Low | Tropylium ion |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 500 MHz NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required to obtain a good spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to TMS.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source is suitable for this compound.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
4. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent such as ethanol or methanol.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record the spectrum over a wavelength range of 200-400 nm.
-
Use the pure solvent as a blank.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.
References
The Discovery and Synthesis of Substituted 1H-Indol-2-amines: A Technical Guide for Drug Development Professionals
An In-depth Review of Synthetic Methodologies, Biological Activities, and Structure-Activity Relationships of a Promising Heterocyclic Scaffold
Substituted 1H-indol-2-amines have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities that have positioned them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this important class of compounds, with a focus on their potential as kinase inhibitors in oncology and other therapeutic areas. Detailed experimental protocols for key synthetic transformations, tabulated quantitative biological data, and visual representations of relevant signaling pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.
Discovery of 1H-Indol-2-amine Scaffolds: From Screening Hits to Optimized Leads
The identification of biologically active 1H-indol-2-amine derivatives has often originated from high-throughput screening (HTS) campaigns and fragment-based drug discovery (FBDD) approaches. These strategies have successfully pinpointed initial "hit" compounds that, following extensive lead optimization, have yielded potent and selective modulators of various biological targets.
A notable example is the discovery of a series of substituted indoles through a phenotypic screening against Trypanosoma cruzi, the causative agent of Chagas disease.[1][2] This initial screen identified three hits containing an indole core with moderate in vitro potency and good selectivity against the intracellular amastigote form of the parasite.[1] Subsequent medicinal chemistry efforts focused on optimizing the metabolic stability and solubility of these early leads, leading to compounds with improved pharmacokinetic properties.[1]
Fragment-based approaches have also proven fruitful in the discovery of indole-based inhibitors. For instance, a fragment-based design strategy was employed to develop selective Mcl-1 inhibitors, starting from a known 1H-indole-2-carboxylic acid scaffold.[3] By deconstructing the parent molecule and substituting at the 1-position, researchers were able to access a previously unoccupied pocket of the target protein, leading to a significant increase in selectivity over the related Bcl-2 protein.[3]
Synthetic Methodologies for Substituted 1H-Indol-2-amines
A variety of synthetic routes have been developed to access the substituted 1H-indol-2-amine core. These methods range from classical named reactions to modern metal-catalyzed cross-coupling strategies, offering chemists a versatile toolbox for the construction of diverse compound libraries.
One-Pot Synthesis of 2-Amino-indole-3-carboxamides
A highly efficient one-pot, two-step solution-phase method has been developed for the synthesis of 2-amino-indole-3-carboxamides from readily available 2-halonitrobenzenes and cyanoacetamides. This procedure involves an initial SNAr reaction to form a 2-cyano-2-(2-nitrophenyl)-acetamide intermediate, followed by a reductive cyclization using iron or zinc to afford the desired 2-aminoindole product.
Palladium-Catalyzed Synthesis
Palladium catalysis has been extensively utilized for the synthesis of substituted indoles, and these methods can be adapted for the preparation of 2-aminoindole derivatives. The Buchwald-Hartwig amination, a powerful tool for the formation of C-N bonds, can be employed to couple an amine with a suitably functionalized indole precursor.
Copper-Catalyzed Synthesis
Copper-catalyzed reactions provide a cost-effective and efficient alternative to palladium-based methods for the synthesis of nitrogen-containing heterocycles. A simple and efficient copper-catalyzed method for the synthesis of 2-amino-1H-indole-3-carboxylate derivatives has been reported, involving the cascade reaction of substituted N-(2-halophenyl)-2,2,2-trifluoroacetamides with alkyl 2-cyanoacetates or malononitrile.[4]
Biological Activities and Therapeutic Potential
Substituted 1H-indol-2-amines have demonstrated a remarkable range of biological activities, with a particular emphasis on their role as kinase inhibitors in the treatment of cancer. The indole scaffold serves as an excellent ATP-competitive pharmacophore, and strategic substitution around the core has led to the development of potent and selective inhibitors of various kinase families.
Kinase Inhibition in Oncology
The aberrant activation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Substituted 1H-indol-2-amines have been shown to inhibit several key kinases involved in cancer cell proliferation, survival, and angiogenesis.
-
RAF-MEK-ERK Pathway: This signaling cascade is frequently mutated in human cancers, leading to uncontrolled cell growth.[5] Indole-based compounds have been developed as inhibitors of key kinases in this pathway, such as BRAF.[6]
-
PI3K-AKT-mTOR Pathway: The PI3K/Akt/mTOR pathway is another critical signaling network that is often dysregulated in cancer, promoting cell survival and proliferation.[7] Several indole derivatives have been identified as potent inhibitors of PI3K isoforms.[7][8]
-
JAK-STAT Pathway: The JAK-STAT pathway plays a crucial role in mediating signals from cytokines and growth factors, and its dysregulation is implicated in both cancer and inflammatory diseases.[9] Indole-based JAK inhibitors have shown promise in preclinical studies.[10][11]
Quantitative Biological Data
The following tables summarize the in vitro inhibitory activities of representative substituted 1H-indol-2-amine derivatives against various kinases and cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1 | VEGFR-2 | 95.7 ± 3.2 | [12] |
| Sorafenib | VEGFR-2 | 90 | [12] |
| 4j | BRAFV600E | 1033 | [6] |
| Sorafenib | BRAFV600E | 2860 | [6] |
| 4j | VEGFR-2 | 640 | [6] |
| Sorafenib | VEGFR-2 | 1940 | [6] |
| 3f | JAK1 | 3.4 | [10] |
| 3f | JAK2 | 2.2 | [10] |
| 3f | JAK3 | 3.5 | [10] |
| TGX221 | PI3Kβ | 29 | [8] |
| TGX286 | PI3Kβ | 7.0 | [8] |
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Indole Analogue 1 | Hep3B (Liver) | 8.01 | [12] |
| Indole Analogue 1 | Huh7 (Liver) | 4.31 | [12] |
| Indole Analogue 1 | HepG2 (Liver) | 1.95 | [12] |
| Sorafenib | Hep3B (Liver) | 8.62 | [12] |
| Sorafenib | Huh7 (Liver) | 7.55 | [12] |
| Sorafenib | HepG2 (Liver) | 7.22 | [12] |
| 7a | HepG2 (Liver) | 6.1 ± 1.9 | [13] |
| 7b | HepG2 (Liver) | 7.9 ± 1.9 | [13] |
| Doxorubicin | HepG2 (Liver) | 24.7 ± 3.2 | [13] |
| 4j | A375 (Melanoma) | 0.96 ± 0.03 | [6] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of key substituted 1H-indol-2-amine derivatives.
General Procedure for the One-Pot Synthesis of 2-Amino-1H-indole-3-carboxamides
To a solution of the appropriate cyanoacetamide (1.0 eq) in anhydrous DMF (0.5 M) is added sodium hydride (60% dispersion in mineral oil, 1.1 eq). The mixture is stirred at room temperature for 10 minutes, after which the corresponding 2-halonitrobenzene (1.0 eq) is added. The reaction is stirred for an additional 1 hour at room temperature. To the resulting mixture is added 1 N HCl (2.0 eq), followed by FeCl3 (3.0 eq) and zinc dust (10.0 eq). The reaction mixture is then heated to 100 °C for 1 hour. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-1H-indole-3-carboxamide.
General Procedure for the Copper-Catalyzed Synthesis of 2-Amino-1H-indole-3-carboxylates
A mixture of the N-(2-halophenyl)-2,2,2-trifluoroacetamide (1.0 eq), the alkyl 2-cyanoacetate or malononitrile (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K2CO3 (2.0 eq) in a 1:1 mixture of DMSO and water is heated at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding 2-amino-1H-indole-3-carboxylate derivative.[4]
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by substituted 1H-indol-2-amine derivatives.
Figure 1: The RAF-MEK-ERK signaling pathway and the inhibitory action of 1H-indol-2-amine derivatives on RAF kinase.
Figure 2: The PI3K-AKT-mTOR signaling pathway, a key regulator of cell growth and survival, is targeted by 1H-indol-2-amine inhibitors at the level of PI3K.
Figure 3: The JAK-STAT signaling pathway, crucial for immune responses, is inhibited by 1H-indol-2-amine derivatives that target Janus kinases (JAKs).
Conclusion
The substituted 1H-indol-2-amine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The diverse synthetic methodologies available allow for the creation of extensive and structurally varied compound libraries, which can be screened against a wide range of biological targets. The demonstrated efficacy of these compounds as kinase inhibitors, particularly in the context of oncology, highlights their significant potential for the development of next-generation targeted therapies. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fragment-Based Design, Synthesis, and Biological Evaluation of 1-Substituted-indole-2-carboxylic Acids as Selective Mcl-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAFV600E/VEGFR-2 inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Exploring the Chemical Space of 1-Methyl-1H-indol-2-amine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a focal point for the design of novel therapeutics. This technical guide delves into the chemical space of 1-Methyl-1H-indol-2-amine analogs, a class of compounds with significant potential for drug discovery. While direct and extensive research on this specific scaffold is emerging, this document synthesizes available data on closely related analogs to provide a comprehensive overview of their synthesis, biological activities, and structure-activity relationships (SAR).
The strategic placement of a methyl group at the N1-position of the indole ring can enhance metabolic stability and modulate binding affinities by preventing N-dealkylation and influencing the electronic nature of the indole ring. The 2-amino group serves as a critical pharmacophoric element, offering a site for further functionalization to fine-tune potency, selectivity, and physicochemical properties. This guide aims to provide researchers and drug development professionals with a foundational understanding of this chemical space, highlighting key synthetic strategies, summarizing biological data, and elucidating the structural requirements for activity.
Synthesis of this compound Analogs and Related Structures
The synthesis of this compound analogs and related indole derivatives often involves multi-step sequences. Common strategies include the construction of the indole core followed by functionalization at the desired positions.
General Synthetic Protocols
1. N-Methylation of Indole Precursors:
A common and straightforward method for introducing the 1-methyl group is the reaction of a suitable indole precursor with a methylating agent.
-
Procedure: To a solution of the N-H indole (1.0 mmol) in a polar aprotic solvent such as dimethylformamide (DMF), a base like potassium carbonate (K2CO3) (1.5 mmol) is added. The mixture is stirred at room temperature for a short period, followed by the addition of methyl iodide (1.1 mmol). The reaction is then heated, for instance at 80 °C, for several hours. Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.[4]
2. Synthesis of Indole-2-carboxamides:
Many biologically active analogs feature a carboxamide group at the 2-position, which can be derived from the corresponding carboxylic acid.
-
General Procedure for Amide Coupling: The indole-2-carboxylic acid (1 equivalent) and the desired amine (1-1.5 equivalents) are dissolved in a suitable solvent like dichloromethane (DCM). A coupling agent such as HATU (1.5 equivalents) and a base like DIPEA (2 equivalents) are added, and the reaction mixture is stirred at room temperature until completion. The crude product is then purified by chromatography.[5]
3. Functionalization of the Indole Ring:
Further modifications of the indole scaffold, such as substitutions at the 5-position, are often achieved by starting with a pre-functionalized indole precursor.
-
Example: Synthesis of 2-(5-Methyl-1H-indol-1-yl)-N-(4-(methylsulfonamido)benzyl)acetamide: This compound was synthesized using 2-(5-methyl-1H-indol-1-yl)acetic acid and N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride according to a general amide coupling procedure.[5]
Synthetic Workflow Diagram
Caption: General synthetic workflow for 1-Methyl-1H-indole-2-carboxamide analogs.
Biological Activities and Structure-Activity Relationships (SAR)
Analogs of this compound have been investigated for a range of biological activities, including anti-trypanosomal, anti-inflammatory, and anticancer properties. The following sections summarize key findings and structure-activity relationships.
Anti-Trypanosoma cruzi Activity
Research into 1H-indole-2-carboxamides has identified potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[5]
-
Substitution at the 5-position of the Indole Ring: Small, aliphatic, electron-donating groups (EDG) at the 5-position are favored for potency.[5][6] Compounds with a methyl, cyclopropyl, ethyl, or methoxy group demonstrated moderate to good activity.[5][6] Conversely, analogs with electron-withdrawing groups (EWG) like halogens or a trifluoromethyl group were found to be inactive.[5][6]
-
Modifications of the Amide Linker: N-methylation of the amide or branching the side chain with a methyl group resulted in compounds with similar potency.[5][6] Interestingly, methylating both the amide and the indole nitrogen restored potency and improved the solubility profile.[5][6] Reversing the amide also restored potency but led to higher metabolic instability.[5][6]
| Compound ID | Indole 5-Substituent | pEC50 | Solubility (μg/mL) | Metabolic Stability (μL/min/mg) |
| 1 | Methyl | 5.4 - 6.2 | - | - |
| 3 | Cyclopropyl | 5.4 - 6.2 | Limited | Poorer than 1 & 2 |
| 5 | Ethyl | 5.4 - 6.2 | - | - |
| 6 | Methoxy | 5.4 - 6.2 | - | - |
| 8 | Halogen | < 4.2 | - | - |
| 10 | Trifluoromethyl | < 4.2 | - | - |
| 37 | Ethyl (analog of 1) | 6.9 | Limited | Poorer than 1 & 2 |
| 39 | Cyclopropyl (analog of 3) | 6.2 | Limited | Poorer than 1 & 2 |
| 41 | Trifluoromethyl in sulfonamide | < 5.3 | 40 | 13 |
| 73 | Methyl (N-methylated indole and amide) | 5.8 | 17 | - |
Table 1: SAR of 1H-Indole-2-carboxamides against T. cruzi [5][6]
SAR Logic Diagram
Caption: Structure-Activity Relationship logic for anti-T. cruzi indole analogs.
Anti-Inflammatory and Anticancer Activities
Derivatives of the indole scaffold have also shown promise as anti-inflammatory and anticancer agents.
-
Tubulin Polymerization Inhibition: A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized as tubulin polymerization inhibitors.[7] Compound 7d from this series exhibited potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines with IC50 values of 0.52 μM, 0.34 μM, and 0.86 μM, respectively.[7] Mechanistic studies revealed that this compound induced apoptosis and arrested cells in the G2/M phase.[7]
-
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition: IDO1 is a key enzyme in tryptophan metabolism and a target for cancer immunotherapy.[8][9] Phenylimidazole-scaffold based compounds have shown potent IDO1 inhibition with IC50 values in the range of 0.3-0.5 μM.[8][9] One such compound, DX-03-12 , demonstrated significant anti-tumor efficacy in a mouse melanoma model.[8]
| Compound ID | Target | Cell Line | IC50 (μM) |
| 7d | Tubulin Polymerization | HeLa | 0.52 |
| MCF-7 | 0.34 | ||
| HT-29 | 0.86 | ||
| DX-03-12 | IDO1 | - | 0.3 - 0.5 |
| DX-03-13 | IDO1 | - | 0.3 - 0.5 |
Table 2: Anticancer Activity of Indole Analogs [7][8][9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are representative experimental protocols for the synthesis and biological evaluation of indole analogs.
Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (7a)
-
Materials: 2-Chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (1 mmol), pyrazole (1.2 mmol), K2CO3 (1.5 mmol), acetonitrile (8 mL).
-
Procedure: The reactants are dissolved in acetonitrile and the mixture is refluxed at 85 °C for 8 hours. After completion, the solvent is removed under vacuum. Water is added to the residue, and the product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the crude product, which is then purified.[7]
In Vitro IDO1 Inhibitory Activity Assay
-
Cell Culture: HeLa cells are cultured to 70-80% confluence before being seeded for the assay.
-
Assay Procedure: Cells are treated with varying concentrations of the test compounds. The inhibitory activity against IDO1 is determined by measuring the production of kynurenine from tryptophan. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then calculated.[10]
Experimental Workflow for Biological Evaluation
Caption: Workflow for the in vitro biological evaluation of anticancer indole analogs.
Conclusion
The chemical space of this compound analogs and related indole derivatives represents a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of substitutions on the indole ring and modifications of the functional groups at the 2-position for achieving potent and selective biological activity. The synthetic methodologies and experimental protocols described provide a practical framework for researchers to further explore this promising class of compounds. Future work in this area should focus on expanding the diversity of substituents, optimizing pharmacokinetic properties, and conducting in vivo efficacy studies to translate the in vitro potential of these analogs into clinically viable drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
In Silico Prediction of 1-Methyl-1H-indol-2-amine Bioactivity: A Technical Guide
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of a specific derivative, 1-Methyl-1H-indol-2-amine. Due to the limited direct experimental data on this compound, this document outlines a prospective computational workflow. We will explore methodologies for identifying potential protein targets, predicting binding affinity through molecular docking, developing quantitative structure-activity relationship (QSAR) models, and generating pharmacophore hypotheses. Furthermore, this guide presents detailed hypothetical protocols for both the in silico experiments and their subsequent experimental validation, serving as a roadmap for researchers in drug discovery and development.
Introduction
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the development of novel therapeutics. Its derivatives have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The ability of the indole ring system to mimic the structure of peptides and interact with various biological targets, such as kinases and G-protein coupled receptors, makes it a focal point of drug design.[6][7] this compound is a small indole derivative with potential for biological activity. In silico methods offer a rapid and cost-effective approach to preliminarily assess its therapeutic potential by predicting its interactions with biological macromolecules.[8]
Proposed Biological Targets
Given the prevalence of indole derivatives as kinase inhibitors, a primary focus for predicting the bioactivity of this compound would be the human kinome.[6][9] Protein kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[9] Therefore, a panel of cancer-related kinases would be selected as potential targets for initial screening.
Based on the bioactivity of other 2-aminoindole and related indole structures, the following kinase families are proposed as primary targets for in silico investigation:
-
Src Family Kinases (e.g., Src, Lyn): These non-receptor tyrosine kinases are involved in cell proliferation, differentiation, and survival.
-
Vascular Endothelial Growth Factor Receptors (e.g., VEGFR-2): These are key mediators of angiogenesis, a critical process in tumor growth.
-
Pim Kinases (e.g., Pim-1): These serine/threonine kinases are implicated in cell cycle progression and apoptosis.
In Silico Bioactivity Prediction Workflow
A multi-step in silico workflow is proposed to predict the bioactivity of this compound. This workflow integrates several computational techniques to build a comprehensive profile of the molecule's potential therapeutic effects.
References
- 1. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3D-QSAR studies of indole derivatives as phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | C9H11ClN2 | CID 12211272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases | Semantic Scholar [semanticscholar.org]
- 8. What is in silico drug discovery? [synapse.patsnap.com]
- 9. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
1-Methyl-1H-indol-2-amine: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active natural products and synthetic compounds. Among the diverse array of indole derivatives, the 1-Methyl-1H-indol-2-amine core represents a versatile and promising framework for the development of novel therapeutic agents. Its unique structural and electronic properties provide a foundation for designing molecules with a wide range of pharmacological activities, from anticancer to antiviral applications. This technical guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and biological mechanisms associated with the this compound scaffold.
Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core can be achieved through a multi-step process, typically involving the initial formation of a 2-aminoindole derivative followed by N-methylation. Several methods have been developed for the synthesis of 2-aminoindoles, including gold-catalyzed C-H annulations and one-pot syntheses from anilines and ynamides. N-alkylation of the indole nitrogen is a common subsequent step to introduce the methyl group.
A proposed synthetic workflow for obtaining this compound is outlined below. This process leverages established methodologies for the formation of the 2-aminoindole ring and subsequent N-methylation.
Experimental Protocol: Proposed Synthesis of this compound
This protocol is a proposed synthetic route based on established methods for the synthesis of 2-aminoindoles and N-alkylation of indoles.
Step 1: Synthesis of 2-Aminoindole
A one-pot synthesis of 2-aminoindoles from anilines and ynamides can be employed.
-
Materials: Substituted aniline, N-arylynamide, Gold(I) catalyst (e.g., AuCl), Copper(II) chloride (CuCl₂), and a suitable solvent (e.g., 1,2-dichloroethane).
-
Procedure:
-
To a solution of the aniline derivative in the solvent, add the Gold(I) catalyst.
-
Slowly add the N-arylynamide to the mixture and stir at room temperature to facilitate the hydroamination reaction.
-
Upon completion of the first step (monitored by TLC), add CuCl₂ to the reaction mixture to mediate the oxidative cyclization.
-
Stir the reaction at an elevated temperature until the formation of the 2-aminoindole is complete.
-
The product can be isolated and purified using standard chromatographic techniques.
-
Step 2: N-Methylation of 2-Aminoindole
Direct N-alkylation of the resulting 2-aminoindole can be performed using a methylating agent.
-
Materials: 2-Aminoindole, methyl iodide, a base (e.g., potassium hydroxide), and a suitable solvent (e.g., DMF).
-
Procedure:
-
Dissolve the 2-aminoindole in the solvent and add the base.
-
Slowly add methyl iodide to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The final product, this compound, can be isolated and purified by extraction and column chromatography.
-
Medicinal Chemistry Applications
The this compound scaffold has been incorporated into various molecules with significant therapeutic potential, particularly in the fields of oncology and virology.
Anticancer Activity: Tubulin Polymerization Inhibitors
Derivatives of 1-methyl-2-aminoindole have been investigated as potent antimitotic agents that target tubulin polymerization. These compounds often feature a trimethoxybenzoyl group, a pharmacophore known to interact with the colchicine binding site on tubulin.
| Compound ID | Structure | Target | IC₅₀ (µM) | Cell Lines | Reference |
| 7d | N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | Tubulin Polymerization | 0.52 | HeLa | |
| 0.34 | MCF-7 | ||||
| 0.86 | HT-29 | ||||
| e19 | 5-(5-bromo-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | Tubulin Assembly | 2.12 | - | |
| Growth Inhibition | 0.21-0.31 | 4 human cancer cell lines |
Note: The table includes derivatives of 1-methyl-indole with substitutions at the 3-position that have demonstrated potent anticancer activity, highlighting the broader potential of the methylated indole scaffold.
Antiviral Activity: Influenza A Virus Inhibitors
A series of 2-aminoindole derivatives have been synthesized and evaluated for their activity against the influenza A virus. The lead compound from this series demonstrated significant antiviral activity with low cytotoxicity.
| Compound ID | Structure | Target | EC₅₀ (µM) | CC₅₀ (µM) | Cell Line | Reference |
| 3h | 2-Aminoindole derivative | Influenza A Virus | 8.37 ± 0.65 | 669.26 ± 11.42 | MDCK |
Signaling Pathways and Mechanisms of Action
Derivatives of the this compound scaffold exert their biological effects by modulating key cellular signaling pathways.
Inhibition of Tubulin Polymerization
As potent antimitotic agents, certain 1-methyl-2-aminoindole derivatives disrupt the formation of the mitotic spindle by inhibiting the polymerization of tubulin. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Anti-Influenza Virus Mechanism
The antiviral activity of 2-aminoindole derivatives against the influenza A virus is multifaceted. These compounds have been shown to inhibit viral replication by targeting the RNA-dependent RNA polymerase (RdRp). Additionally, they can modulate the host's immune response by inhibiting the cytokine storm and apoptosis induced by the viral infection, thereby improving host cell survival.
Methodological & Application
Application Notes and Protocols for Evaluating Indole Derivatives in Anticancer Assays
Introduction
The indole scaffold is a prominent heterocyclic structure found in numerous biologically active compounds and is a key pharmacophore in the development of anticancer agents. While direct studies on 1-Methyl-1H-indol-2-amine are not extensively documented in publicly available literature, research on various indole and indazole derivatives has demonstrated significant potential in cancer therapy. These derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines through diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest. This document provides a detailed overview of the application of indole-based compounds in anticancer assays, using data and protocols from studies on related molecules as a guide for researchers and drug development professionals interested in evaluating novel indole derivatives like this compound.
Data Presentation: Anticancer Activity of Indole and Indazole Derivatives
The following table summarizes the in vitro anticancer activity of selected indole and indazole derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Compound 6o (Indazole Derivative) | K562 | Chronic Myeloid Leukemia | 5.15 | [1][2] |
| A549 | Lung Carcinoma | >50 | [1][2] | |
| PC-3 | Prostate Carcinoma | >50 | [1][2] | |
| Hep-G2 | Hepatoma | >50 | [1][2] | |
| HEK-293 (Normal) | Embryonic Kidney | 33.2 | [1][2] | |
| Compound 7a (Pyrazole-Indole Hybrid) | HepG2 | Liver Carcinoma | 6.1 ± 1.9 | [3] |
| HCT-116 | Colorectal Carcinoma | >100 | [3] | |
| MCF-7 | Breast Adenocarcinoma | 10.6 ± 2.3 | [3] | |
| A549 | Lung Carcinoma | 25.4 ± 3.6 | [3] | |
| Compound 7b (Pyrazole-Indole Hybrid) | HepG2 | Liver Carcinoma | 7.9 ± 1.9 | [3] |
| Compound 2a (Indole-based Tyrphostin) | Huh-7 | Hepatocellular Carcinoma | 0.04 | [4] |
| MCF-7/Topo | Topotecan-resistant Breast | 1.5 | [4] | |
| 518A2 | Melanoma | 2.8 | [4] | |
| Compound 2b (Indole-based Tyrphostin) | HCT-116 (p53 wt) | Colorectal Carcinoma | >10 | [4] |
| HCT-116 (p53-/-) | Colorectal Carcinoma | >10 | [4] | |
| MCF-7 | Breast Carcinoma | >10 | [4] | |
| Compound 3a (Indole-based Tyrphostin Ru Complex) | Huh-7 | Hepatocellular Carcinoma | 0.01 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the evaluation of novel indole compounds.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test compound (e.g., this compound) in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at various concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of a compound on the cell cycle progression.
Principle: The DNA content of cells changes as they progress through the cell cycle (G0/G1, S, G2/M phases). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at different concentrations for a defined time.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for screening a novel indole derivative for its anticancer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1-Methyl-1H-indol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-indol-2-amine and its derivatives are an important class of heterocyclic compounds that serve as valuable building blocks in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active molecules. The presence of a methyl group on the indole nitrogen and an amine at the 2-position provides a unique substitution pattern for the development of novel therapeutic agents. This document outlines a detailed methodology for the synthesis of this compound, commencing from readily available starting materials. The synthetic strategy involves a three-step sequence: N-methylation of indole, regioselective nitration at the C2 position of 1-methylindole, and subsequent reduction of the nitro group to the desired amine.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a robust three-step process. The workflow begins with the N-methylation of indole to produce 1-methylindole. The key challenge of regioselectively introducing a functional group at the C2 position is addressed by a directed lithiation followed by nitration, yielding 1-methyl-2-nitroindole. The final step involves the reduction of the nitro group to afford the target this compound.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Methylindole
This procedure details the N-methylation of indole using sodium amide and methyl iodide in liquid ammonia, a well-established and high-yielding method.[1]
Materials:
-
Indole
-
Sodium
-
Ferric nitrate nonahydrate
-
Liquid ammonia
-
Anhydrous ether
-
Methyl iodide
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, gas inlet tube, and a dropping funnel, add approximately 400-500 mL of liquid ammonia and a catalytic amount of ferric nitrate nonahydrate (0.1 g).
-
To this, add small portions of clean, metallic sodium (5.0 g, 0.22 gram atom) with vigorous stirring, maintaining a blue color. Continue until the blue color disappears, indicating the formation of sodium amide.
-
Slowly add a solution of indole (23.4 g, 0.20 mole) in 50 mL of anhydrous ether.
-
After 10 minutes, add a solution of methyl iodide (31.2 g, 0.22 mole) in an equal volume of anhydrous ether dropwise.
-
Continue stirring for an additional 15 minutes.
-
Allow the ammonia to evaporate under a well-ventilated hood.
-
To the residue, add 100 mL of water, followed by 100 mL of ether.
-
Separate the ether layer and extract the aqueous phase with an additional 20 mL of ether.
-
Combine the ether extracts, wash with three 15 mL portions of water, and dry over anhydrous sodium sulfate.
-
Remove the solvent at atmospheric pressure and purify the crude oil by distillation under reduced pressure to obtain 1-methylindole as a colorless oil.
Quantitative Data:
| Product | Boiling Point | Yield | Reference |
| 1-Methylindole | 133°C / 26 mm | 85-95% | [1] |
Step 2: Synthesis of 1-Methyl-2-nitroindole
The introduction of a nitro group at the C2 position of 1-methylindole is achieved through a regioselective lithiation followed by reaction with a nitrating agent. This method overcomes the inherent preference for electrophilic substitution at the C3 position.[2]
Materials:
-
1-Methylindole
-
tert-Butyllithium (t-BuLi) in hexanes
-
Dinitrogen tetroxide (N₂O₄)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
Procedure:
-
Dissolve 1-methylindole in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of tert-butyllithium in hexanes (1.1 equivalents) dropwise while maintaining the temperature at -78°C.
-
Stir the reaction mixture at this temperature for 1 hour to ensure complete lithiation at the C2 position.
-
In a separate flask, prepare a solution of dinitrogen tetroxide in anhydrous THF at -78°C.
-
Slowly add the solution of 2-lithio-1-methylindole to the dinitrogen tetroxide solution at -78°C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-methyl-2-nitroindole.
Quantitative Data:
| Starting Material | Product | Reagents | Yield | Reference |
| N-Boc-indole | N-Boc-2-nitroindole | t-BuLi, N₂O₄ | 78% | [2] |
| N-(Phenylsulfonyl)indole | N-(Phenylsulfonyl)-2-nitroindole | t-BuLi, N₂O₄ | 63% | [2] |
Note: While the specific yield for 1-methylindole is not provided in the reference, the yields for analogous N-protected indoles are high, suggesting this is a viable synthetic route.
Step 3: Synthesis of this compound
The final step involves the reduction of the nitro group of 1-methyl-2-nitroindole to the corresponding amine using catalytic hydrogenation.
Materials:
-
1-Methyl-2-nitroindole
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 1-methyl-2-nitroindole in ethanol or methanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Connect the flask to a hydrogenator or use a balloon filled with hydrogen gas.
-
Purge the flask with hydrogen to remove air.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data:
| Starting Material | Product | Reagents | Yield | Reference |
| 1-Methyl-5-nitro-1H-indole | 1-Methyl-5-amino-1H-indole | 10% Pd/C, H₂, Ethanol | 96% | [3] |
Note: The high yield for the reduction of a similar nitroindole derivative indicates that this method is effective for the synthesis of the target compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the synthetic methodology, highlighting the key transformations and intermediates.
Caption: Detailed workflow for the synthesis of this compound.
Conclusion
The described three-step synthetic route provides a reliable and efficient methodology for the preparation of this compound derivatives. By employing a directed lithiation strategy, the challenge of regioselective C2-functionalization of the 1-methylindole core is effectively addressed. The protocols provided are based on established chemical transformations and can be adapted for the synthesis of a variety of substituted this compound analogs, which are of significant interest in the field of drug development. Researchers and scientists can utilize these detailed application notes to access this important class of compounds for further investigation and application in their respective fields.
References
Application Notes & Protocols: In Vitro Evaluation of 1-Methyl-1H-indol-2-amine Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indole nucleus is a prominent scaffold in numerous natural products and synthetic compounds with significant biological activities, including anticancer properties.[1][2][3] The evaluation of the cytotoxic potential of novel indole derivatives is a critical step in the drug discovery process. This document provides a detailed set of protocols for the in vitro evaluation of the cytotoxicity of 1-Methyl-1H-indol-2-amine, a specific indole derivative. While direct cytotoxic data for this compound is not extensively available in the public domain, the methodologies outlined herein are based on established procedures for assessing the cytotoxicity of analogous indole compounds and other potential anticancer agents.
These protocols will guide researchers in determining the concentration-dependent effects of this compound on cell viability, proliferation, and the induction of apoptosis in various cancer cell lines.
Data Presentation
Quantitative data from cytotoxicity and apoptosis assays should be summarized for clear comparison. The following tables provide a template for data presentation.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Histology | IC50 (µM) after 48h exposure | IC50 (µM) after 72h exposure |
| MCF-7 | Breast Adenocarcinoma | [Insert Data] | [Insert Data] |
| HeLa | Cervical Adenocarcinoma | [Insert Data] | *[Insert |
| A549 | Lung Carcinoma | [Insert Data] | [Insert Data] |
| HT-29 | Colorectal Adenocarcinoma | [Insert Data] | [Insert Data] |
| PC-3 | Prostate Adenocarcinoma | [Insert Data] | [Insert Data] |
Table 2: Apoptosis Induction by this compound in [Select Cell Line]
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Control (Vehicle) | [Insert Data] | [Insert Data] | [Insert Data] |
| [Concentration 1] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Concentration 2] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Concentration 3] | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable cancer cell lines for use in cytotoxicity assays.
Materials:
-
Selected human cancer cell lines (e.g., MCF-7, HeLa, A549, HT-29, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-25 or T-75)
-
96-well and 6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth daily and subculture when cells reach 80-90% confluency.
-
To subculture, wash cells with PBS, detach with Trypsin-EDTA, and resuspend in fresh medium.
-
Seed cells into new flasks or plates at the appropriate density for subsequent experiments.
MTT Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cells cultured as described above
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight culture medium and replace it with medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity evaluation.
Caption: Hypothetical signaling pathway affected by an indole derivative.Caption:** Hypothetical signaling pathway affected by an indole derivative.
References
- 1. Synthesis and Biological Evaluation of 1-Methyl-1H-indole-Pyrazoline Hybrids as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methyl-1H-indol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-indol-2-amine is a synthetic indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. These activities are often attributed to the ability of indole compounds to interact with various biological targets and modulate key signaling pathways.
This document provides detailed protocols for a panel of cell-based assays to characterize the potential anti-cancer effects of this compound. The proposed assays will evaluate the compound's impact on cell viability, apoptosis, and cell cycle progression in common cancer cell lines. Furthermore, a hypothetical mechanism of action involving the modulation of the NF-κB signaling pathway is presented as a starting point for more in-depth mechanistic studies.
Hypothetical Signaling Pathway: Inhibition of NF-κB
Many indole-containing compounds have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a crucial regulator of cellular processes such as inflammation, cell survival, and proliferation.[1][2][3] Constitutive activation of the NF-κB pathway is a hallmark of many cancers. A plausible hypothesis is that this compound may exert its anti-cancer effects by inhibiting this pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[4][5][6][7]
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)[8][9][10][11][12]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][5]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a plate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. An increase in caspase-3 activity is a hallmark of apoptosis.[13][14][15][16]
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit (containing lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)
-
96-well plate
-
Plate reader (spectrophotometer or fluorometer)
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions. This typically involves resuspending the cell pellet in chilled lysis buffer.[13][14]
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each lysate to the wells.
-
Prepare the reaction mixture containing reaction buffer and the caspase-3 substrate.
-
Add the reaction mixture to each well.[15]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[14][15]
-
Measure the absorbance (405 nm for colorimetric assays) or fluorescence (Ex/Em = 380/460 nm for fluorometric assays).[13]
-
Calculate the fold-increase in caspase-3 activity relative to the vehicle control.
References
- 1. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. broadpharm.com [broadpharm.com]
- 8. Human Cell Lines Examples: 9 Cancer Cell Lines [cytion.com]
- 9. mdpi.com [mdpi.com]
- 10. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Cell Lines Examples: 9 Cancer Cell Lines [cytion.com]
- 12. dovepress.com [dovepress.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. mpbio.com [mpbio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. promega.com [promega.com]
Application Notes & Protocols for the Quantification of 1-Methyl-1H-indol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Methyl-1H-indol-2-amine is a heterocyclic amine containing an indole scaffold, a structure of interest in pharmaceutical and biological research. Accurate quantification of this and related compounds is essential for various stages of drug development, including metabolic studies, pharmacokinetic profiling, and quality control. This document provides detailed analytical methods for the sensitive and selective quantification of this compound.
While specific validated methods for this compound are not extensively documented in publicly available literature, robust analytical protocols can be readily developed by adapting established methods for structurally similar indole derivatives and primary aromatic amines.[1][2][3] The primary recommended technique is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity, selectivity, and applicability without chemical derivatization.[3][4] An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) with a necessary derivatization step is also presented.[5][6]
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying polar, non-volatile compounds like this compound from complex matrices. It offers excellent sensitivity and selectivity, allowing for direct analysis with minimal sample preparation and without the need for chemical derivatization.[7]
Experimental Protocol: LC-MS/MS
1. Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The protocol will vary depending on the sample matrix.[2]
-
Materials:
-
This compound reference standard
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, Pipettes
-
Syringe filters (0.22 µm, PTFE or similar)[2]
-
Autosampler vials
-
-
Protocol for Standard Solutions: [2]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. The concentration range should cover the expected sample concentrations (e.g., 1 ng/mL to 1000 ng/mL).
-
-
Protocol for Biological Samples (e.g., Plasma, Serum): Protein Precipitation [8][9]
-
Thaw samples on ice.
-
To 100 µL of the sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.[2]
-
2. HPLC Conditions
A reversed-phase HPLC method is a suitable starting point for aromatic amines.[3]
-
Instrument: High-Performance Liquid Chromatography (HPLC) system.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.[10]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5 µL.
-
Gradient Elution Program:
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 15.0 | 5 |
3. Mass Spectrometry Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer.[11]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[11]
-
Key Parameters (to be optimized):
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~380 °C.
-
Sheath Gas / Aux Gas: To be optimized for the specific instrument.[8]
-
-
Hypothetical MRM Transitions for this compound (MW: 146.19):
-
Parent Ion (Q1): m/z 147.1 [M+H]+
-
Product Ions (Q3): Transitions should be determined by infusing a standard solution. Likely fragments would result from the loss of the amine group or fragmentation of the indole ring. For example:
-
m/z 130.1 (Loss of NH3)
-
m/z 117.1 (Loss of CH3N)
-
m/z 91.1 (Tropylium ion fragment)
-
-
Quantitative Data Summary (LC-MS/MS)
The following table summarizes expected performance characteristics for a validated LC-MS/MS method, based on typical values for similar small molecule amines.[11][12][13]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Calibration Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | < 0.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Diagram: LC-MS/MS Experimental Workflow
Caption: Overall experimental workflow from sample preparation to data analysis for LC-MS/MS.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For labs where LC-MS/MS is unavailable, GC-MS can be a viable alternative. However, due to the polar nature and low volatility of this compound, a chemical derivatization step is necessary to improve its chromatographic properties.[5] Silylation is a common and effective technique for this purpose.[12]
Experimental Protocol: GC-MS with Silylation
1. Sample Preparation and Derivatization
-
Materials:
-
Protocol: [5]
-
Extraction: Isolate the analyte from the sample matrix using liquid-liquid or solid-phase extraction.
-
Drying: Evaporate the extract to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Moisture will interfere with the derivatization reaction.
-
Derivatization:
-
To the dried residue, add 50 µL of anhydrous pyridine to ensure complete dissolution.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Tightly cap the vial and heat at 70°C for 30-60 minutes.
-
Allow the vial to cool to room temperature.
-
-
The derivatized sample is now ready for injection into the GC-MS system.
-
2. GC-MS Conditions
-
Instrument: Gas Chromatograph coupled to a Mass Selective Detector.[6]
-
Column: HP-5MS capillary column (30 m × 0.25 mm; film thickness 0.25 µm) or similar.[6]
-
Carrier Gas: Helium, at a constant flow rate of 1 mL/min.[6]
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis).
-
Quantitative Data Summary (GC-MS)
The following table summarizes expected performance characteristics for a GC-MS method. Sensitivity is typically lower than LC-MS/MS.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Calibration Range | 25 - 2000 ng/mL |
| Limit of Detection (LOD) | ~5 ng/mL |
| Limit of Quantification (LOQ) | ~20 ng/mL |
| Precision (%RSD) | < 20% |
| Accuracy (% Recovery) | 80 - 120% |
Diagram: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis, including the critical derivatization step.
Method Selection Logic
The choice between LC-MS/MS and GC-MS depends on analyte properties, required sensitivity, and available instrumentation.
Diagram: Analytical Method Selection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. notulaebotanicae.ro [notulaebotanicae.ro]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methyl-1H-indol-2-amine as a Putative Chemical Probe
Disclaimer: Currently, publicly available scientific literature does not contain specific studies detailing the use of 1-Methyl-1H-indol-2-amine as a chemical probe. The following application notes and protocols are presented as a hypothetical guide for researchers and drug development professionals interested in exploring its potential. The experimental details are based on established methodologies for similar indole-based compounds.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of numerous natural products and synthetic molecules with diverse biological activities.[1][2] this compound is a small molecule featuring this key heterocyclic motif. While its specific biological targets and applications as a chemical probe are yet to be fully elucidated, its structure suggests potential for interaction with various biological macromolecules. These notes propose a hypothetical application for this compound as a probe for studying tubulin dynamics, drawing parallels from activities observed in other substituted indole derivatives.[3]
Chemical probes are essential tools for dissecting complex biological processes.[4] An ideal probe should exhibit high potency, selectivity, and a well-characterized mechanism of action. This document outlines a potential workflow and associated protocols for the evaluation of this compound as a chemical probe for tubulin polymerization.
Hypothetical Application: Inhibition of Tubulin Polymerization
Based on the known anti-mitotic activity of other indole derivatives that bind to the colchicine site of tubulin, we hypothesize that this compound could serve as a chemical probe to study microtubule dynamics.[3] Its primary amine could be functionalized to develop fluorescent or affinity-based probes for target engagement and visualization studies.
Data Presentation
The following tables present hypothetical quantitative data that would be generated during the evaluation of this compound as a tubulin polymerization inhibitor.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value (Hypothetical) |
| Tubulin Polymerization | IC₅₀ | 1.5 µM |
| Colchicine Binding Assay | Kᵢ | 0.8 µM |
| HeLa Cell Proliferation | GI₅₀ | 2.3 µM |
| MCF-7 Cell Proliferation | GI₅₀ | 3.1 µM |
| HT-29 Cell Proliferation | GI₅₀ | 4.5 µM |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | PubChem |
| Molecular Weight | 146.19 g/mol | PubChem |
| XLogP3 | 1.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This protocol is adapted from methodologies used for evaluating other indole-based tubulin inhibitors.[3]
Objective: To determine the effect of this compound on the polymerization of purified tubulin in vitro.
Materials:
-
Tubulin (porcine brain, >99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound (stock solution in DMSO)
-
Colchicine (positive control)
-
DMSO (vehicle control)
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare a 2X tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer with 10% glycerol.
-
Add varying concentrations of this compound, colchicine, or DMSO to the wells of a 96-well plate.
-
Add an equal volume of the 2X tubulin solution to each well.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the IC₅₀ value from the dose-response curve of inhibition at a fixed time point (e.g., 30 minutes).
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.[3]
Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
HeLa, MCF-7, or HT-29 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well, clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound, doxorubicin, or DMSO.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% inhibition of cell growth) from the dose-response curve.
Protocol 3: Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of this compound on the microtubule network within cells.[3]
Objective: To visualize changes in microtubule organization in cells treated with this compound.
Materials:
-
Cells (e.g., HeLa) grown on glass coverslips
-
This compound
-
Paclitaxel (positive control for microtubule stabilization)
-
Colchicine (positive control for microtubule depolymerization)
-
Paraformaldehyde (4% in PBS)
-
Triton X-100 (0.1% in PBS)
-
Bovine Serum Albumin (BSA, 3% in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound, controls, or vehicle for the desired time (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with 3% BSA for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Image the cells using a fluorescence microscope.
Visualizations
Caption: Hypothetical mechanism of this compound.
Caption: General workflow for chemical probe development.
References
- 1. (1h-Indol-2-ylmethyl)amine | 21109-25-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Throughput Screening of 1-Methyl-1H-indol-2-amine Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 1-Methyl-1H-indol-2-amine libraries to identify novel bioactive compounds. The protocols and workflows are designed for efficient and robust screening against common therapeutic targets for indole-based compounds, with a primary focus on Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.
Introduction to this compound Libraries
The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile backbone for the development of novel therapeutics. Derivatives of this core have shown potential in modulating various biological pathways. High-throughput screening of libraries based on this scaffold is a critical first step in identifying hit compounds for further optimization into clinical candidates. A primary and promising target for indoleamine derivatives is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune escape.[1]
Potential Therapeutic Applications
Libraries of this compound derivatives are well-suited for screening against a variety of targets and cellular processes implicated in disease, including:
-
Cancer Immunotherapy: Targeting enzymes like IDO1 and Tryptophan 2,3-dioxygenase (TDO) that are involved in tryptophan catabolism within the tumor microenvironment.[2][3]
-
Oncology: Screening for cytotoxic effects against cancer cell lines or for the inhibition of key cancer-related proteins such as tubulin or various kinases.[4]
-
Neurodegenerative Diseases: Exploration of targets within neurological pathways where indoleamine metabolism is relevant.[2]
-
Infectious Diseases: Evaluation of antimicrobial properties.[5][6]
Data Presentation: Hypothetical Screening of a this compound Library
The following table summarizes hypothetical quantitative data from a primary high-throughput screen of a 10,000-compound this compound library against recombinant human IDO1, followed by a secondary cytotoxicity screen against the HeLa cancer cell line.
| Parameter | Value | Notes |
| Primary Screen (IDO1 Inhibition) | ||
| Library Size | 10,000 | This compound derivatives |
| Compound Concentration | 10 µM | Single-point screen |
| Assay Format | Fluorescence-based | Measures kynurenine production[2][7] |
| Z' Factor | 0.78 | Indicates a robust and high-quality assay |
| Hit Criteria | >50% inhibition | |
| Hit Rate | 1.2% | |
| Number of Primary Hits | 120 | |
| Secondary Screen (Cytotoxicity) | ||
| Cell Line | HeLa | Human cervical cancer cell line |
| Assay Format | MTT Assay | Measures cell viability |
| Number of Confirmed Hits (IC50) | 85 | Compounds re-tested from fresh powder |
| Hit Confirmation & Triage | ||
| Confirmed IDO1 IC50 < 10 µM | 25 | Dose-response curves generated |
| Confirmed HeLa IC50 < 20 µM | 15 | |
| Selective Hits (IDO1 IC50 < 10 µM & HeLa IC50 > 50 µM) | 18 | Desirable profile for non-cytotoxic IDO1 inhibitors |
Experimental Protocols
Primary High-Throughput Screening: Fluorescence-Based IDO1 Inhibition Assay
Principle: This assay quantifies the enzymatic activity of IDO1 by measuring the production of its product, N-formylkynurenine, which is subsequently converted to kynurenine. The fluorescence of kynurenine is measured to determine the extent of the enzymatic reaction.[7] A novel chemical probe, NFK Green, can also be used, which reacts with N-formylkynurenine to form a fluorescent molecule.[2]
Materials:
-
Recombinant human IDO1 (rhIDO1)
-
L-Tryptophan (substrate)
-
Ascorbic acid
-
Catalase
-
Methylene blue
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA) for reaction termination
-
This compound library compounds in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (10 mM in DMSO) into the wells of a 384-well assay plate. For controls, dispense DMSO alone (negative control) and a known IDO1 inhibitor (positive control).
-
Enzyme Preparation: Prepare an enzyme master mix containing potassium phosphate buffer, ascorbic acid (40 mM), catalase (200 µg/mL), methylene blue (20 µM), and rhIDO1 (0.05 µM).[3]
-
Enzyme Addition: Dispense 15 µL of the enzyme master mix into each well of the assay plate.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare a substrate solution containing L-Tryptophan (250 µM) in potassium phosphate buffer. Add 15 µL of the substrate solution to each well to initiate the enzymatic reaction.[3]
-
Reaction Incubation: Incubate the plates at 37°C for 30 minutes.[3]
-
Reaction Termination: Stop the reaction by adding 22.5 µL of 30% (w/v) TCA to each well.[3]
-
Development: Incubate the plates at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Fluorescence Reading: Measure the fluorescence of kynurenine at an excitation wavelength of 365 nm and an emission wavelength of 480 nm.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and positive inhibitor (100% inhibition) controls.
Secondary Assay: Cell-Based Cytotoxicity (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
HeLa cells (or other cancer cell line of interest)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Confirmed hit compounds from the primary screen, dissolved in DMSO
-
96-well clear-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of the hit compounds in culture medium. Add the diluted compounds to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent viability for each compound concentration relative to the DMSO control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.
Visualizations: Diagrams and Workflows
IDO1 Signaling Pathway in Cancer Immunity
Caption: IDO1 pathway depicting tryptophan catabolism and subsequent immune suppression.
High-Throughput Screening Workflow
Caption: General workflow for a high-throughput screening campaign.
References
- 1. A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fluorescence-based assay for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis for 2-Aminoindoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Fischer indole synthesis, specifically for the preparation of 2-aminoindoles.
Troubleshooting Guide
Problem: Low or No Yield of the Desired 2-Aminoindole
Q1: My Fischer indole synthesis is not yielding the expected 2-aminoindole. What are the likely causes?
A1: The Fischer indole synthesis can be challenging for certain substituted indoles, and the synthesis of 2-aminoindoles is particularly problematic. The primary reasons for low or no yield include:
-
Competing Side Reactions: The presence of an amino group, an electron-donating substituent, can promote a competing reaction pathway involving heterolytic cleavage of the N-N bond in the hydrazone intermediate. This cleavage is often favored over the desired[1][1]-sigmatropic rearrangement required for indolization.[1][2]
-
Formation of Byproducts: The N-N bond cleavage results in the formation of unwanted byproducts, such as aniline and various derivatives from the carbonyl starting material, which contaminates the reaction mixture and reduces the yield of the target indole.[1][2]
-
Reaction Conditions: The Fischer indole synthesis is highly sensitive to reaction conditions.[3] Factors such as the type and concentration of the acid catalyst, temperature, and reaction time can significantly impact the outcome. For substrates prone to side reactions, finding the optimal conditions is critical and often non-trivial.
Q2: How can I modify my reaction conditions to favor the formation of the 2-aminoindole?
A2: While the direct synthesis of 2-aminoindoles via the classical Fischer method is challenging, you can attempt to optimize the reaction conditions. Here are some parameters to investigate:
-
Acid Catalyst: The choice of acid catalyst is crucial. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used.[4] For sensitive substrates, a milder Lewis acid might be preferable to a strong Brønsted acid to minimize degradation and side reactions.
-
Temperature and Reaction Time: The reaction typically requires elevated temperatures.[3] However, excessively high temperatures can promote decomposition. It is advisable to start with a moderate temperature and monitor the reaction progress closely by TLC. A systematic variation of temperature and reaction time can help identify the optimal window for product formation.
-
Solvent: The choice of solvent can influence the reaction outcome. Polar aprotic solvents are often used.[3]
Experimental Protocol: General Procedure for Fischer Indole Synthesis
The following is a general protocol that can be adapted and optimized for your specific substrates:
-
Hydrazone Formation:
-
Dissolve the arylhydrazine and the corresponding aldehyde or ketone in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a catalytic amount of acid (e.g., a few drops of acetic acid).
-
Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates or TLC analysis indicates complete formation.
-
Isolate the hydrazone by filtration and wash with a cold solvent.
-
-
Indolization:
-
Suspend the dried hydrazone in a suitable solvent.
-
Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride).
-
Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the mixture with a base (e.g., NaOH, NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation: Hypothetical Comparison of Acid Catalysts
Since specific quantitative data for the Fischer synthesis of 2-aminoindoles is scarce in the literature, the following table presents a hypothetical comparison to illustrate how reaction conditions can be systematically varied and the results tabulated.
| Entry | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield of 2-Aminoindole (%) | Key Byproducts Observed |
| 1 | Polyphosphoric Acid | 120 | 4 | < 5 | Aniline, Carbonyl derivatives |
| 2 | Zinc Chloride | 100 | 6 | 10-15 | Aniline, Resin-like material |
| 3 | p-Toluenesulfonic Acid | 110 | 8 | < 5 | Complex mixture |
| 4 | Boron Trifluoride Etherate | 80 | 12 | 5-10 | Aniline, Starting materials |
Frequently Asked Questions (FAQs)
Q3: Are there specific starting materials that are known to fail in the Fischer synthesis of aminoindoles?
A3: Yes, starting materials with strong electron-donating groups on the arylhydrazine or the carbonyl component can be problematic. These groups stabilize the intermediates that lead to the undesired N-N bond cleavage, thus preventing the cyclization to the indole ring.[1][2]
Q4: My reaction mixture is turning dark and forming a lot of baseline material on TLC. What is happening?
A4: The formation of a dark, complex mixture, often referred to as resinification or tarring, is a common issue in Fischer indole synthesis, especially when using strong acids and high temperatures with sensitive substrates. This indicates decomposition of the starting materials, intermediates, or the product. To mitigate this, consider using milder reaction conditions (lower temperature, weaker acid) or a different synthetic approach.
Q5: What are some alternative methods for synthesizing 2-aminoindoles if the Fischer indole synthesis fails?
A5: Given the challenges associated with the Fischer indole synthesis for this class of compounds, exploring alternative synthetic routes is highly recommended. Some modern and effective methods include:
-
Palladium-catalyzed C-N cross-coupling reactions: These methods have become very powerful for the synthesis of a wide variety of substituted indoles.
-
Copper-catalyzed cyclization reactions: These can be effective for the formation of the indole core.
-
One-pot multi-component reactions: These strategies can provide efficient access to complex indole structures. For instance, a one-pot synthesis of 2-aminoindoles from anilines and ynamides involving gold and copper catalysis has been reported.[5]
Visualizations
Below are diagrams illustrating key concepts in troubleshooting the Fischer indole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for 1-Methyl-1H-indol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 1-Methyl-1H-indol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of this compound can be approached through several strategies, primarily by modifying known methods for 2-aminoindole synthesis. A common and adaptable method involves a multi-step sequence starting from a substituted aniline or indole. One plausible route is the introduction of the 2-amino group onto a pre-formed 1-methylindole core. Another approach is a one-pot synthesis involving cyclization of appropriately substituted anilines.[1][2]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to monitor and control include reaction temperature, the choice and concentration of reagents and catalysts, and reaction time. For instance, in reactions involving strong bases or highly reactive intermediates, temperature control is crucial to prevent side reactions and decomposition.[3] The purity of starting materials is also critical to avoid the formation of multiple byproducts.[3]
Q3: My reaction is not proceeding to completion. What could be the issue?
A3: Incomplete reactions can be due to several factors. In catalytic reactions, the catalyst may be inactive. For reductions, ensure the reducing agent is fresh and active. The reaction temperature might be too low, or the reaction time insufficient. It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
Q4: I am observing the formation of multiple products and isomers. How can this be minimized?
A4: The formation of multiple products, including isomers, is a common challenge in indole synthesis.[3][4] This can often be attributed to non-selective reaction conditions. To minimize this, consider optimizing the reaction temperature and the choice of catalyst. A slower, controlled addition of reagents can also improve selectivity.[3] Ensuring the high purity of all starting materials is essential to prevent side reactions leading to byproducts.[3]
Q5: What are the recommended purification techniques for this compound?
A5: Given the amine functionality, purification can be challenging. Standard column chromatography on silica gel is a common method.[5] However, amines can interact strongly with the acidic silica gel, leading to poor separation.[6] In such cases, using an amine-functionalized silica or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve results.[6] Acid-base extraction is another powerful technique to separate the basic 2-aminoindole from neutral or acidic impurities.[5][7] If the product is a solid, recrystallization is an effective final purification step.[3][5]
Q6: The purified this compound appears to be unstable. What are the best storage practices?
A6: 2-Aminoindoles can be susceptible to oxidation, which may be accelerated by light and heat.[5][8] It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[5] Storing at low temperatures (2-8°C) in a light-protective container, such as an amber vial, is also recommended to minimize degradation.[9] Signs of degradation can include a change in color or the appearance of new peaks in an HPLC analysis.[8][9]
Troubleshooting Guides
Problem 1: Low Yield in the Final Cyclization Step
| Possible Cause | Recommended Solution |
| Inefficient Cyclization Conditions | Optimize the reaction temperature and catalyst. For acid-catalyzed cyclizations, screen different acids (e.g., H₂SO₄, PPA) and their concentrations.[3] |
| Decomposition of Starting Material or Product | Monitor the reaction for the appearance of degradation products. Consider lowering the reaction temperature or using a milder catalyst. |
| Presence of Water in the Reaction | Ensure all solvents and reagents are anhydrous, especially when using water-sensitive reagents like strong bases or certain catalysts. |
| Steric Hindrance | If the precursors are sterically hindered, longer reaction times or higher temperatures may be required. |
Problem 2: Difficulty in Product Isolation and Purification
| Possible Cause | Recommended Solution |
| Product is an Oil and Does Not Crystallize | Attempt to form a crystalline salt (e.g., hydrochloride) of the amine, which may be easier to handle and purify by recrystallization.[3][5] |
| Co-elution with Impurities During Chromatography | Experiment with different solvent systems for column chromatography.[3] Consider using a different stationary phase, such as alumina or amine-functionalized silica.[3][6] |
| Product Degradation on Silica Gel Column | Use a deactivated silica gel or add a small percentage of a base like triethylamine to the eluent to prevent streaking and degradation.[6] |
| Emulsion Formation During Aqueous Workup | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Centrifugation can also be effective if the emulsion persists. |
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-1H-indole and Subsequent Amination (Illustrative)
This protocol is a hypothetical pathway based on general organic synthesis principles for similar compounds.
Step 1: N-Methylation of Indole
-
To a solution of indole in an anhydrous solvent like THF or DMF, add a strong base such as sodium hydride (NaH) at 0 °C under an inert atmosphere (e.g., argon).
-
Stir the mixture for 30-60 minutes at this temperature.
-
Add methyl iodide (CH₃I) dropwise and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 1-methylindole by vacuum distillation or column chromatography.[10]
Step 2: Introduction of the 2-Amino Group (Conceptual)
Direct amination at the C2 position of 1-methylindole is challenging. A more viable approach would be to introduce a nitro group at the 2-position followed by reduction, or to use a coupling reaction.
Alternative: One-Pot Synthesis of 2-Aminoindoles (Adapted from Literature) [1][2]
-
A one-pot synthesis can be achieved through sequential hydroamination and cyclization.
-
An appropriately substituted N-methylaniline derivative could be reacted with an ynamide in the presence of a gold(I) catalyst for hydroamination.
-
This is followed by a copper(II)-mediated oxidative cyclization to yield the 2-aminoindole.
-
Optimization of catalysts, solvents, and temperature would be crucial for this approach.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low reaction yields in the synthesis of this compound.
References
- 1. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 1-Methyl-1H-indol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-indol-2-amine. The information is designed to address common challenges and improve reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Question 1: Why is my yield of this compound consistently low?
Answer: Low yields can stem from several factors. A systematic evaluation of your experimental setup is crucial. Potential causes and solutions include:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants can significantly impact the yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. The reaction may be proceeding slower or faster than anticipated.
-
Poor Quality of Starting Materials: Impurities in the starting materials, such as N-methyl-2-nitroaniline or other precursors, can lead to side reactions and a reduced yield of the desired product.[1] It is advisable to purify starting materials before use.
-
Atmospheric Moisture: Some reactions in indole synthesis are sensitive to moisture. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) if necessary.
-
Inefficient Reduction of the Nitro Group: If your synthesis involves the reduction of a nitro group, ensure the reducing agent is active and used in the correct stoichiometry. Common reducing systems like zinc in acetic acid or iron in acidic conditions need to be freshly prepared or properly stored.[2][3]
Question 2: My TLC analysis shows multiple spots, indicating the formation of several side products. How can I improve the selectivity?
Answer: The formation of multiple products is a common issue in indole synthesis. Here are some strategies to enhance selectivity:
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the kinetic product and reduce the formation of undesired isomers or byproducts.
-
Choice of Catalyst and Solvent: The catalyst and solvent system can significantly influence the reaction pathway. For instance, in related syntheses, copper-catalyzed reactions have shown high efficiency.[4] Experiment with different catalysts and solvents to find the optimal conditions for your specific reaction.
-
Purification of Intermediates: If your synthesis involves multiple steps, purifying the intermediates can prevent the carry-over of impurities that may cause side reactions in subsequent steps.
Question 3: I am having difficulty purifying the final product. What purification strategies are recommended for this compound?
Answer: The purification of 2-aminoindoles can be challenging due to their basicity and potential for oxidation. A multi-step purification strategy is often necessary.
-
Acid-Base Extraction: Given the basic nature of the 2-amino group, acid-base extraction is a powerful technique to separate the target compound from neutral or acidic impurities.[5] Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution to protonate the amine. The aqueous layer containing the product can then be basified and the product re-extracted with an organic solvent.
-
Column Chromatography: Column chromatography using silica gel is a common method for purifying indole derivatives.[5] A solvent system of ethyl acetate and hexane is often a good starting point. For basic amines that may interact strongly with acidic silica, using a silica gel treated with a small amount of triethylamine or using an amine-functionalized silica can improve separation.[6]
-
Recrystallization: After initial purification, recrystallization can be used to obtain a highly pure product. Choosing an appropriate solvent or solvent mixture is key to successful recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 2-aminoindoles?
A1: Several synthetic strategies exist for the preparation of 2-aminoindoles. One common approach involves the reductive cyclization of a 2-nitrophenylacetonitrile derivative. Another effective method is the one-pot synthesis from anilines and ynamides involving a sequential gold(I)-catalyzed hydroamination and copper(II)-mediated oxidative cyclization.[4] A versatile one-pot, two-step method involves the reaction of a 2-halonitrobenzene with a cyanoacetamide followed by a reduction/cyclization process.[2]
Q2: How can I N-methylate the indole nitrogen?
A2: N-methylation of an indole can typically be achieved by deprotonating the indole nitrogen with a strong base like sodium hydride (NaH) or sodium amide (NaNH2) in an anhydrous aprotic solvent like DMF or THF, followed by the addition of a methylating agent such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4).
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Standard laboratory safety practices should always be followed. Many reagents used in organic synthesis are toxic, flammable, or corrosive. For example, sodium hydride is highly reactive with water and should be handled under an inert atmosphere. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
Table 1: Comparison of Yields for Different 2-Aminoindole Synthesis Methods (Analogous Systems)
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Fluoronitrobenzene and Cyanoacetamide | 1. NaH, DMF; 2. HCl, FeCl3, Zn, 100°C | 2-Amino-N-cyclohexyl-1H-indole-3-carboxamide | 85 | [2] |
| Aniline and N-(4-methoxyphenyl)-N-phenylethyn-1-amine | 1. AuCl(IPr), AgOTf, Dioxane, 80°C; 2. CuCl2, 100°C | 1-(4-Methoxyphenyl)-N-phenyl-1H-indol-2-amine | 92 | [4] |
| o-Toluidine and Ethylene Glycol | RuCl2(PPh3)3, Cs2CO3, 1,4-Dioxane, 160°C | 2-Methyl-1H-indole | 85 | [1] |
| 2-Nitrophenylacetonitrile | Zn, AcOH | 2-Aminoquinoline | 82 | [3] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Aminoindole-3-carboxamides (Adapted from an analogous synthesis) [2]
-
To a solution of the appropriate cyanoacetamide in anhydrous DMF, add sodium hydride (in excess) portion-wise at 0°C under an inert atmosphere.
-
Stir the mixture for 10 minutes, then add 1-methyl-2-nitrobenzene.
-
Allow the reaction to stir for 1 hour at room temperature. Monitor the formation of the intermediate by LC-MS.
-
Acidify the reaction mixture by adding 1 N HCl.
-
Add FeCl3 (3 equivalents) and Zinc powder (10 equivalents).
-
Heat the reaction mixture to 100°C for 1 hour.
-
After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of 1-Amino-2-methylindoline (A related precursor) [7][8]
-
Dissolve 2-methylindoline (140 g) in methanol (1 liter).
-
Add concentrated hydrochloric acid (approx. 95 ml) and cool the solution to 15°C.
-
Add a 25% aqueous solution of sodium nitrite (73 g) dropwise at 5-10°C.
-
Adjust the pH to approximately 7.5 with sodium bicarbonate.
-
Add zinc dust (156 g) to the mixture.
-
While maintaining the temperature at about 5°C, add a solution of ammonium carbonate (264 g) in water (1 liter) over 1.5 hours.
-
Stir the mixture at 5-10°C, then warm to 40°C and filter.
-
Wash the residue with toluene.
-
Separate the combined filtrate and washes, and discard the aqueous layer.
-
Remove the toluene in vacuo and recrystallize the residue from heptane to obtain 1-amino-2-methylindoline.
Visualizations
Caption: Plausible synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis and purification.
References
- 1. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
"side product formation in 1-Methyl-1H-indol-2-amine reactions"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding side product formation in reactions involving 1-Methyl-1H-indol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications?
A1: this compound is a heterocyclic compound featuring an indole core, which is a prevalent scaffold in numerous biologically active molecules and pharmaceuticals.[1][2] The 2-aminoindole motif, in particular, serves as a crucial building block for compounds that are investigated as inhibitors for various kinases and other biological targets.[2] Its utility lies in its structural features, which include hydrogen bond donors that can interact effectively with proteins.[2]
Q2: Why is this compound particularly susceptible to side product formation?
A2: The susceptibility of 2-aminoindoles, including the 1-methyl derivative, to side reactions stems from their electronic properties. The indole ring is electron-rich, and the 2-amino group further enhances this reactivity. This makes the molecule prone to oxidation, dimerization, and other decomposition pathways, especially when exposed to air, light, or acidic conditions.[3] The free amine is a strong nucleophile, which can also lead to unwanted secondary reactions.[4][5]
Q3: What are the most common types of side products in reactions with this compound?
A3: Common side products include:
-
Oxidation Products: Exposure to atmospheric oxygen can lead to the formation of corresponding indolinone or other oxidized species. Unstable N-hydroxy-2-aminoindoles can undergo autoxidation.[6]
-
Dimerization/Polymerization Products: The high reactivity and nucleophilicity of the molecule can cause it to react with itself, especially at higher concentrations or temperatures, leading to dimers or oligomeric materials.
-
Products from Instability on Silica Gel: During purification, the acidic nature of standard silica gel can cause degradation or irreversible binding of the amine, leading to low recovery and the formation of artifacts.[7]
-
Over-alkylation Products: If used as a nucleophile in alkylation reactions, polyalkylation can occur, where the product amine reacts further with the alkylating agent.[4][5][8]
Q4: How should this compound be stored to ensure its stability?
A4: To minimize degradation, this compound should be stored as a stable salt (e.g., hydrochloride) if possible. If the free base is required, it should be stored under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C is recommended), and protected from light. Using amber vials is advisable.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My reaction yield is very low, and the TLC plate shows multiple spots.
-
Possible Cause: Oxidation of the starting material or product. The electron-rich 2-aminoindole moiety is highly sensitive to air.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen).
-
Degas Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Antioxidants: In some cases, adding a small amount of an antioxidant can be beneficial, though this should be tested on a small scale first.
-
-
Possible Cause: Dimerization or polymerization of the 2-aminoindole.
-
Troubleshooting Steps:
-
Concentration: Run the reaction at a lower concentration to reduce the probability of intermolecular reactions.
-
Temperature Control: Maintain the lowest effective temperature for the reaction to proceed. Avoid excessive heating.
-
-
Possible Cause: Impure starting materials.
-
Troubleshooting Steps:
-
Purity Check: Verify the purity of the this compound and other reagents by NMR or LC-MS before starting the reaction.
-
Fresh Reagents: Use freshly prepared or purified this compound for best results.
-
Problem 2: The isolated product is initially a white solid but turns yellow or brown upon standing.
-
Possible Cause: Air oxidation of the purified product. This is a common issue with electron-rich amines and indoles.
-
Troubleshooting Steps:
-
Storage: Immediately store the purified product under an inert atmosphere (e.g., in a vial backfilled with argon) and at low temperature.
-
Salt Formation: For long-term storage, consider converting the amine to a more stable salt, such as the hydrochloride or methanesulfonate salt, which can be stored with greater stability and converted back to the free base when needed.[9]
-
Problem 3: I am losing most of my product during silica gel column chromatography.
-
Possible Cause: The amine is sticking to the acidic silica gel, causing streaking, poor separation, and on-column degradation.[7]
-
Troubleshooting Steps:
-
Basified Silica: Deactivate the silica gel by preparing a slurry with a solvent system containing 0.5-1% of a non-nucleophilic base like triethylamine (TEA) or ammonia in methanol before packing the column.[7][10]
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.
-
Alternative Purification: If possible, purify the product through crystallization or by purifying a protected intermediate (e.g., a Boc-protected amine) which is more stable to chromatography, followed by a deprotection step.[7]
-
Data Presentation
The following table illustrates the hypothetical impact of the reaction atmosphere on the yield of this compound in a synthesis reaction, highlighting the importance of excluding oxygen.
| Reaction Condition | Desired Product Yield (%) | Oxidized Byproduct Yield (%) | Notes |
| Reaction run in Air | 35% | 45% | Significant decomposition and side product formation observed. |
| Reaction run under N₂ | 85% | <5% | Clean reaction profile with minimal oxidative side products. |
| Table 1: Example data showing the effect of reaction atmosphere on product distribution. |
Experimental Protocols
Protocol 1: General Synthesis of a 2-Aminoindole via Reductive Cyclization
This protocol is adapted from general methods for synthesizing 2-aminoindoles from 2-nitrophenylacetonitrile precursors.[2][6]
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Setup: To a round-bottom flask equipped with a magnetic stir bar, add the starting 1-methyl-2-(2-nitrophenyl)acetonitrile (1 equiv.) and a suitable solvent like ethanol or ethyl acetate.
-
Inert Atmosphere: Flush the flask with argon or nitrogen for 10-15 minutes.
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Reduction: Add a reducing agent. Common choices include zinc dust (10 equiv.) and an acid like HCl, or catalytic hydrogenation with Pd/C.[2] For a Zn/FeCl₃ system, add FeCl₃ (3 equiv.) and Zn powder (10 equiv.) after acidification.[2]
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 100°C) and monitor its progress by TLC or LC-MS. The reaction involves the reduction of the nitro group to an amine, which then intramolecularly cyclizes onto the nitrile to form the 2-aminoindole.
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst or excess metal. If an acidic medium was used, carefully basify the filtrate with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified promptly using one of the methods described in the troubleshooting guide (e.g., chromatography on basified silica).
Protocol 2: Purification of this compound using Deactivated Silica Gel
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Prepare Slurry: In a beaker, add the required amount of silica gel. Create a slurry using the initial, non-polar eluent (e.g., hexane/ethyl acetate 9:1) that contains 1% triethylamine (v/v).
-
Pack Column: Gently pour the slurry into the chromatography column and allow it to pack under gentle pressure.
-
Equilibrate: Run 2-3 column volumes of the mobile phase (containing 1% triethylamine) through the packed column to ensure it is fully equilibrated and deactivated.
-
Load Sample: Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable solvent like dichloromethane and load it onto the column.
-
Elute: Run the column using a gradient of your chosen eluent system, ensuring that triethylamine is maintained at a constant percentage (e.g., 1%) throughout the gradient.
-
Collect Fractions: Collect the fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure. Note that residual triethylamine may need to be removed by co-evaporation with a suitable solvent.
Visualizations
Caption: Potential side reaction pathways for this compound.
Caption: A troubleshooting workflow for low reaction yields.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification Challenges of Polar Indoleamines
This technical support center is designed for researchers, scientists, and drug development professionals to provide actionable guidance on overcoming the common challenges associated with the purification of polar indoleamines.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar indoleamines?
A1: The purification of polar indoleamines is often complicated by several intrinsic factors:
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High Polarity: Functional groups such as hydroxyls, carboxyls, and amines make these molecules highly polar. This leads to issues like poor retention on standard reversed-phase (RP) chromatography columns and overly strong, sometimes irreversible, binding to normal-phase silica gel.[1]
-
Poor Solubility: These compounds often exhibit low solubility in the organic solvents typically used for normal-phase chromatography, which complicates sample loading and purification.[1]
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Instability: The indole nucleus can be sensitive to acidic conditions, and some derivatives may degrade on standard silica gel, which is inherently acidic, leading to low recovery and the formation of artifacts.[1]
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Peak Tailing: Strong interactions, particularly between basic amine groups and residual acidic silanol groups on the silica surface of chromatography columns, can cause significant peak tailing. This results in poor resolution and inaccurate quantification.[1]
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Co-elution with Impurities: Due to their high polarity, indoleamines can co-elute with other polar impurities, making their separation difficult.[1]
Q2: Which chromatographic technique is best suited for my polar indoleamine?
A2: The choice of technique depends on the specific properties of your indoleamine.
-
Reversed-Phase HPLC (RP-HPLC): While challenging, it can be optimized. It is often the first choice due to its robustness. For polar indoleamines that show little retention, consider using columns with embedded polar groups or those designed for highly aqueous mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative for highly polar compounds that are poorly retained in RP-HPLC. HILIC uses a polar stationary phase with a high organic content mobile phase, creating a water-rich layer on the stationary phase that facilitates the retention of polar analytes.[2][3][4][5][6]
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Normal-Phase Chromatography (NPC): This can be effective but requires careful optimization to prevent strong, irreversible binding and degradation. Using a less acidic stationary phase like alumina or deactivating the silica gel with a basic modifier can be beneficial.[1]
Q3: How can I improve the peak shape and reduce tailing for my basic indoleamine?
A3: Peak tailing for basic compounds is a common issue caused by secondary interactions with acidic silanol groups on the column packing material.[1] To mitigate this:
-
Use a High-Purity, End-Capped Column: These columns have fewer free silanol groups, reducing the sites for unwanted interactions.
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier like triethylamine (TEA) or a volatile buffer like ammonium formate can mask the silanol groups and improve peak symmetry.[1]
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Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can protonate the basic indoleamine, which can improve peak shape in some cases, but care must be taken to avoid compound degradation.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of polar indoleamines.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Retention in RP-HPLC (Elutes at Void Volume) | The compound is too polar for the stationary phase. | - Switch to a HILIC column.[2][3][4][5][6]- Use an RP column with an embedded polar group.- Increase the aqueous content of the mobile phase (if using a column stable in high aqueous conditions).[7] |
| Significant Peak Tailing in RP-HPLC | Secondary interactions between basic analyte and acidic silanol groups. | - Use a high-purity, end-capped C18 column.- Add a mobile phase modifier (e.g., 0.1% TFA or 10 mM ammonium formate).[1]- Lower the mobile phase pH to around 3.[7] |
| Low Recovery from Silica Gel Column Chromatography | - Irreversible adsorption to the stationary phase.- Degradation on the acidic silica gel. | - Deactivate the silica gel with triethylamine before use.[1]- Use a neutral stationary phase like alumina.[1]- Consider RP-HPLC or HILIC as an alternative. |
| Compound is Insoluble in the Initial Mobile Phase | The polarity of the solvent is not suitable for the indoleamine. | - For RP-HPLC, dissolve the sample in a minimal amount of a stronger organic solvent (e.g., DMSO, DMF) and then dilute with the mobile phase.- For HILIC, where the mobile phase is highly organic, dissolving highly polar samples can be challenging. A small amount of water can be added to the sample solvent. |
| Multiple Peaks or Apparent Degradation | The indoleamine is unstable under the chromatographic conditions (e.g., acidic mobile phase). | - Buffer the mobile phase to a neutral pH.- Use a less acidic stationary phase.- Minimize the time the sample is exposed to harsh conditions. |
Data Presentation
The following table provides a qualitative comparison of common purification techniques for polar indoleamines. Actual yields and purity are highly dependent on the specific compound and the complexity of the starting mixture.
| Purification Technique | Typical Purity | Expected Recovery | Throughput | Key Advantages | Common Challenges |
| Normal-Phase Chromatography (Silica Gel) | Moderate to High | Low to Moderate | Low | Inexpensive, good for less polar impurities. | Strong adsorption, peak tailing, potential for degradation.[1] |
| Reversed-Phase HPLC (C18) | High to Very High | Moderate to High | Moderate | High resolution, reproducible. | Poor retention of very polar compounds, peak tailing for basic compounds.[1] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | High to Very High | High | Moderate | Excellent for very polar compounds, good peak shapes.[2][3][4][5][6] | Can be less robust than RP-HPLC, requires careful method development. |
Experimental Protocols
Protocol 1: HILIC Method Development for a Polar Indoleamine
This protocol outlines a general approach for developing a HILIC purification method.
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Column Selection: Start with a bare silica or an amide-based HILIC column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Analytical Gradient:
-
Flow Rate: 1.0 mL/min.
-
Gradient: 95% B to 50% B over 10 minutes.
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10 column volumes before the first injection.
-
-
Sample Preparation: Dissolve the crude sample in a mixture of acetonitrile and water (e.g., 75:25 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation of the target indoleamine from impurities.
-
Scale-up to Preparative Chromatography: Once an optimal analytical separation is achieved, the method can be scaled up to a preparative column with the same stationary phase. The flow rate and sample load will need to be adjusted based on the dimensions of the preparative column.
Protocol 2: Reversed-Phase HPLC with a Mobile Phase Modifier
This protocol is suitable for polar indoleamines that exhibit peak tailing on a standard C18 column.
-
Column Selection: Use a high-purity, end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Analytical Gradient:
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% B to 95% B over 20 minutes.
-
-
Sample Preparation: Dissolve the crude sample in a minimal amount of the initial mobile phase. Filter through a 0.45 µm syringe filter.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze the collected fractions using the same analytical method to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Mandatory Visualization
Caption: General experimental workflow for the purification of polar indoleamines.
Caption: A decision tree for troubleshooting common purification issues.
References
"stability issues of 1-Methyl-1H-indol-2-amine in solution"
Technical Support Center: 1-Methyl-1H-indol-2-amine
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound possesses two key structural features that are susceptible to degradation: the indole ring and the primary amine at the 2-position. The primary stability concerns are:
-
Oxidation: Both the electron-rich indole nucleus and the 2-amino group are prone to oxidation. This can be accelerated by exposure to atmospheric oxygen, light, and trace metal ions. Oxidation can lead to the formation of colored degradation products and a loss of compound potency.[1]
-
pH-Dependent Degradation: The stability of the compound can be significantly influenced by the pH of the solution. The primary amine is basic and will be protonated at acidic pH. While protonation can protect the amine from certain oxidative reactions, extreme pH conditions (both acidic and basic) can catalyze hydrolysis or other degradation pathways.
-
Photodegradation: Indole derivatives can be sensitive to light, particularly UV radiation, which can lead to the formation of radical species and subsequent degradation.[1]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To ensure the maximum stability of your this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.
-
Inert Atmosphere: Prepare solutions using degassed solvents and store them under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Light Protection: Always store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[2]
-
Container Type: Use tightly sealed containers made of inert materials like glass or high-density polyethylene.[3]
Q3: Which solvents are recommended for preparing solutions of this compound?
A3: The choice of solvent will depend on the specific application. For stock solutions, high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often suitable. For aqueous-based assays, it is crucial to use a buffer system to control the pH. The optimal pH for stability should be determined experimentally, but starting in the slightly acidic to neutral range (pH 5-7) is often a good practice for primary amines.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Solution turns yellow or brown over time. | Oxidation of the indole ring or the amino group. Formation of polymeric or quinone-like species. | 1. Minimize Oxygen Exposure: Prepare solutions with solvents that have been degassed by sparging with nitrogen or argon. Blanket the headspace of the vial with an inert gas before sealing.2. Protect from Light: Store the solution in amber vials or wrapped in foil.[2]3. Add Antioxidants: If compatible with your experimental system, consider adding an antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT) to the solution. |
| Loss of compound concentration/potency in subsequent analyses (e.g., by HPLC). | Chemical degradation due to factors like pH, temperature, or oxidation. | 1. Control pH: Use a buffered solution to maintain a stable pH. Conduct a pH stability study to find the optimal pH range.2. Control Temperature: Store solutions at the recommended low temperatures and avoid repeated freeze-thaw cycles.3. Perform Forced Degradation: Conduct a forced degradation study to understand the compound's liabilities and identify potential degradation products.[4] |
| Precipitate forms in the solution upon storage. | Poor solubility at storage temperature. Degradation to a less soluble product. | 1. Confirm Solubility: Ensure the solution concentration is below the solubility limit at the storage temperature.2. Modify Solvent System: If solubility is an issue, consider using a co-solvent system, but verify its compatibility with your experiment.3. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant. |
| Appearance of new peaks in the HPLC chromatogram. | Formation of degradation products. | 1. Develop a Stability-Indicating Method: Ensure your HPLC method can separate the parent peak from all potential degradation products. This may require adjusting the mobile phase, gradient, or column type.[5]2. Characterize Degradants: Use techniques like LC-MS to identify the mass of the new peaks and propose structures for the degradation products. |
Quantitative Data Summary
The following table provides illustrative stability data for this compound under various stress conditions. This data is intended as a guideline for experimental design, as specific degradation rates will depend on the exact experimental conditions (e.g., concentration, solvent purity, buffer type).
| Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Proposed) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolysis products, potential ring-opened species |
| 0.1 M NaOH | 24 hours | 60°C | 25% | Oxidation and dimerization products |
| 3% H₂O₂ | 24 hours | Room Temp | 40% | Oxidized indole species (e.g., oxindoles), N-oxides |
| Thermal (Solid) | 48 hours | 80°C | < 5% | Minimal degradation |
| Photolytic (UV) | 24 hours | Room Temp | 30% | Dimerization and oxidation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify the degradation pathways of this compound.[4][6]
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, incubate a solution of the compound at 60°C.
-
Photodegradation: Expose a solution of the compound to a calibrated UV light source (e.g., 254 nm) for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.
-
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample (time zero), using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general-purpose reverse-phase HPLC method suitable for analyzing the stability of this compound.[1][5]
-
Chromatographic System:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm and 280 nm (or using a Photo Diode Array detector to scan a wider range).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dilute the samples from the forced degradation study to a suitable concentration (e.g., 50 µg/mL) with the initial mobile phase composition (95:5 Mobile Phase A:B).
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity of Precursors in Indoleamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during indoleamine synthesis, particularly those related to the low reactivity of precursors.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Yield in Fischer Indole Synthesis
Q: My Fischer indole synthesis is giving me a very low yield or failing completely. What are the common causes and how can I improve it?
A: Low yields in the Fischer indole synthesis are a frequent challenge and can often be attributed to several factors. Here is a systematic approach to troubleshooting this issue:
-
Purity of Starting Materials:
-
Potential Cause: Impurities in the arylhydrazine or the carbonyl compound (aldehyde/ketone) can lead to side reactions or inhibit the catalyst.
-
Suggested Solution: Ensure your starting materials are of high purity. It is best practice to use freshly distilled or recrystallized reagents.
-
-
Inappropriate or Inactive Acid Catalyst:
-
Potential Cause: The choice and concentration of the acid catalyst are critical. The catalyst may not be strong enough, or it may be hydrated, reducing its activity.
-
Suggested Solution:
-
Screen both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][2][3]
-
For substrates sensitive to strong acids, a milder Lewis acid like ZnCl₂ might be more effective.[3]
-
If the reaction is sluggish, consider switching to a stronger acid, such as PPA, which is often very effective for the cyclization step.
-
Ensure your catalyst is anhydrous, as water can interfere with the reaction.
-
-
-
Suboptimal Reaction Temperature:
-
Potential Cause: The key[4][4]-sigmatropic rearrangement often requires significant thermal energy to overcome the activation barrier. Conversely, excessively high temperatures can lead to decomposition.
-
Suggested Solution:
-
Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
If decomposition is observed at higher temperatures, try running the reaction at a lower temperature for a longer duration.
-
Microwave irradiation can be a very effective alternative to conventional heating, often leading to shorter reaction times and improved yields.[5]
-
-
-
Influence of Substituents:
-
Potential Cause: Electron-withdrawing groups on the phenylhydrazine ring can deactivate it, hindering the reaction. Conversely, strongly electron-donating groups can sometimes lead to undesired side reactions by over-stabilizing certain intermediates.[6]
-
Suggested Solution:
-
For precursors with electron-withdrawing groups, harsher reaction conditions (stronger acid, higher temperature) may be necessary.
-
For precursors with strongly electron-donating groups that lead to side products, consider using a milder acid and lower temperatures.
-
-
Issue 2: Poor Reactivity in Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination & Suzuki Coupling)
Q: I'm struggling to couple my haloindole with an amine (Buchwald-Hartwig) or a boronic acid (Suzuki). What can I do to improve the reaction?
A: Low reactivity in these cross-coupling reactions is a common hurdle, often related to the catalyst system, base, or substrate.
-
Catalyst and Ligand Selection (Buchwald-Hartwig):
-
Potential Cause: The choice of palladium precursor and phosphine ligand is crucial and substrate-dependent.
-
Suggested Solution:
-
For electron-rich haloindoles, ligands like tBuXPhos or BrettPhos with a G3 precatalyst are often effective.[7]
-
For challenging couplings involving unprotected indoles, a strong, non-nucleophilic base like LiHMDS may be required.[8]
-
Screen a variety of ligands; sterically hindered biaryl phosphine ligands are generally a good starting point for amination reactions.[9]
-
-
-
Base Selection:
-
Potential Cause: The strength and solubility of the base can significantly impact the reaction rate.
-
Suggested Solution:
-
Strong bases like NaOtBu and LiHMDS often lead to higher reaction rates.[10]
-
For base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[10]
-
The physical properties of the base matter; grinding inorganic bases like K₃PO₄ to a fine powder can improve reproducibility.
-
-
-
Substrate-Specific Issues (Suzuki Coupling):
-
Potential Cause: Protodeboronation (loss of the boronic acid group) can compete with the desired coupling, especially at high temperatures or with excess water.
-
Suggested Solution:
-
Use anhydrous solvents and ensure your reagents are dry.
-
Consider using boronic esters (e.g., pinacol esters) which are more stable than the corresponding boronic acids.
-
Monitor the reaction closely and stop it once the starting material is consumed to minimize side reactions.
-
-
Issue 3: Harsh Conditions and Low Yields in Madelung and Bischler-Möhlau Syntheses
Q: The traditional Madelung and Bischler-Möhlau syntheses require very harsh conditions, and I'm still getting low yields. Are there any modern alternatives?
A: Yes, significant advancements have been made to mitigate the harsh conditions and improve the yields of these classic reactions.
-
Madelung Synthesis:
-
Traditional Challenge: Requires strong bases (e.g., sodium ethoxide) and very high temperatures (200–400 °C).[11]
-
Modern Solution: The Madelung-Houlihan variation uses organolithium bases like n-BuLi or lithium diisopropylamide (LDA) in solvents like THF, which can lower the required reaction temperature to a range of -20 to 25 °C.[11] A LiN(SiMe₃)₂/CsF system has also been shown to be highly effective.[12]
-
-
Bischler-Möhlau Synthesis:
-
Traditional Challenge: Historically plagued by harsh conditions, low yields, and unpredictable regioselectivity.[13]
-
Modern Solution: Microwave-assisted, solvent-free methods have been developed that dramatically improve yields and shorten reaction times. A one-pot procedure irradiating a mixture of an aniline and a phenacyl bromide can yield 2-arylindoles in 52-75%.[14][15]
-
Frequently Asked Questions (FAQs)
Q1: Can I use an unprotected indole in a Buchwald-Hartwig amination?
A1: While challenging, it is possible. Traditional routes often involve protecting the indole N-H, performing the cross-coupling, and then deprotecting. However, methods have been developed for the direct amination of unprotected haloindoles. These reactions often require a strong base, such as LiHMDS, to deprotonate the indole nitrogen in situ.[8]
Q2: My TLC shows multiple spots in my Fischer indole synthesis. What are they, and how can I get a cleaner reaction?
A2: The formation of multiple products can be due to the formation of regioisomers if you are using an unsymmetrical ketone. Side reactions like aldol condensations or Friedel-Crafts alkylations can also occur under the acidic conditions. To obtain a cleaner reaction, you can try purifying the hydrazone intermediate before the cyclization step. Alternatively, using a milder Lewis acid catalyst (e.g., ZnCl₂) at a lower temperature for a longer duration can sometimes minimize side product formation.
Q3: How do electron-donating and electron-withdrawing groups on the precursors affect the Madelung synthesis?
A3: Electron-donating groups on the aromatic ring of the N-phenylamide generally lead to higher yields. Conversely, electron-withdrawing groups on the aromatic ring tend to decrease the yield. However, an electron-withdrawing group on the acyl portion of the amide can increase the acidity of the benzylic protons, facilitating the initial deprotonation and often allowing for milder reaction conditions.[11]
Q4: What is the benefit of using microwave irradiation in indole synthesis?
A4: Microwave irradiation offers several advantages over conventional heating. It provides rapid and efficient heating, which can dramatically reduce reaction times from hours to minutes. This acceleration can also lead to higher yields and cleaner reaction profiles with fewer byproducts.[5][16] It is a key technology for overcoming the high activation energies of reactions like the Bischler-Möhlau synthesis under milder conditions.[15]
Data Presentation: Quantitative Comparison of Synthesis Methods
The following tables summarize quantitative data for various indole synthesis methods, highlighting the impact of different reaction conditions on yield.
Table 1: Comparison of Catalysts in Fischer Indole Synthesis of 2-Phenylindole
| Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Zinc Chloride (ZnCl₂) | None (neat) | 170 | 6 min | 72-80 |
| Eaton's Reagent | None (neat) | 170 (MW) | 10 min | 91 |
| Polyphosphoric Acid (PPA) | Toluene | Reflux | 30 min | 85 |
| Acetic Acid | Acetic Acid | Reflux | 1-2 h | 65-75 |
Table 2: Comparison of Conventional vs. Microwave-Assisted Bischler-Möhlau Synthesis
| Method | Aniline | Phenacyl Bromide | Conditions | Time | Overall Yield (%) |
| Conventional | Aniline | α-Bromoacetophenone | High Temp, Reflux | Hours | 17 |
| Microwave (One-Pot) | Aniline (2 equiv.) | α-Bromoacetophenone (1 equiv.) | 600 W, 3 drops DMF | 1 min | 75 |
| Microwave (One-Pot) | p-Toluidine (2 equiv.) | α-Bromoacetophenone (1 equiv.) | 600 W, 3 drops DMF | 1 min | 72 |
| Microwave (One-Pot) | p-Anisidine (2 equiv.) | α-Bromoacetophenone (1 equiv.) | 600 W, 3 drops DMF | 1 min | 70 |
Data for microwave synthesis from a one-pot, solvent-free procedure.[14]
Table 3: Influence of Base and Temperature on Madelung Synthesis
| Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
| N-Benzoyl-o-toluidine | NaOEt | None (neat) | 360 | Low |
| N-Formyl-o-toluidine | KtBuO | None (neat) | 360 | 56-82 |
| Substituted N-phenylamide | n-BuLi / LDA | THF | -20 to 25 | High |
| N-Methyl-o-toluidine + Methyl Benzoate | LiN(SiMe₃)₂ / CsF | TBME | 110 | up to 90 |
Data compiled from various sources, including modern modifications.[11][12][17]
Experimental Protocols
Protocol 1: Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole
Materials:
-
Phenylhydrazine (1.0 mmol)
-
Acetophenone (1.0 mmol)
-
Eaton's Reagent (P₂O₅ in MeSO₃H, 2 mL)
-
10 mL microwave process vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave process vial, combine phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).
-
Carefully add Eaton's reagent (2 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 170°C for 10 minutes with magnetic stirring.[5]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the crude product with water and recrystallize from ethanol to yield pure 2-phenylindole.
Protocol 2: One-Pot, Solvent-Free Microwave-Assisted Bischler-Möhlau Synthesis
Materials:
-
Aniline (or substituted aniline, 2.0 mmol)
-
Phenacyl bromide (or substituted phenacyl bromide, 1.0 mmol)
-
Dimethylformamide (DMF)
-
Open glass vessel (e.g., beaker)
-
Microwave reactor
Procedure:
-
In an open glass vessel, mix the appropriate aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).
-
Stir the mixture at room temperature for 3 hours.
-
Add 3 drops of DMF to the mixture.
-
Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.[18]
-
After cooling, the crude product can be purified by column chromatography.
Protocol 3: Madelung-Houlihan Synthesis of 2-Substituted Indoles
Materials:
-
N-acyl-o-toluidine (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Reaction vessel suitable for low temperatures, under an inert atmosphere (N₂ or Ar)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-acyl-o-toluidine (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.2 equiv) dropwise to the stirred solution, maintaining the temperature below -70°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizations: Workflows and Pathways
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 12. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 13. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 14. sciforum.net [sciforum.net]
- 15. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 1-Methyl-1H-indol-2-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the considerations for the scale-up synthesis of 1-Methyl-1H-indol-2-amine. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols based on established chemical principles for related indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound on a larger scale? A1: While multiple synthetic strategies exist for indole derivatives, a common and scalable approach involves a multi-step synthesis. A representative pathway begins with the N-methylation of a suitable indole precursor, followed by functionalization at the C2 position, and subsequent conversion to the desired 2-amino group. An alternative involves the cyclization of a pre-functionalized N-methyl-2-nitroaniline derivative.
Q2: What are the main stability concerns for this compound during synthesis and storage? A2: this compound, like many indole derivatives with primary amine groups, is susceptible to degradation. The primary pathways are oxidation and pH-dependent reactions.[1] The indole ring and the primary amine are both prone to oxidation, which can be catalyzed by air, light, temperature, and trace metal ions, often leading to discoloration (e.g., turning yellow or brown).[1][2] It is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[2]
Q3: How does pH affect the stability and handling of this compound? A3: The pH is critical. As an amine, the compound will exist in its protonated form (hydrochloride salt) at low pH and as the free base at higher pH. The free base is generally more susceptible to oxidation. However, extremely low pH might catalyze other degradation reactions.[1] During work-up and purification, careful control of pH is necessary to ensure the compound is in the desired form and to prevent degradation.
Q4: What are the initial signs of degradation to watch for? A4: Visual signs of degradation are the most immediate indicators. These include a change in color from a white or off-white solid to yellow, brown, or darker shades, and any change in the physical form, such as clumping.[2] Analytically, degradation can be confirmed by techniques like HPLC or TLC, which would show a decrease in the main peak area and the appearance of new impurity peaks.[1]
Q5: What materials should be avoided when handling this compound? A5: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote rapid degradation of the indole and amine functional groups.[2] Ensure all reaction vessels and equipment are clean and free of trace metals that could catalyze oxidation.
Troubleshooting Guide
This guide addresses common problems encountered during the scale-up synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in N-Methylation Step | 1. Incomplete deprotonation of the indole nitrogen. 2. Competing C-alkylation. 3. Inactive methylating agent. | 1. Ensure the base (e.g., NaH, NaNH₂) is fresh and used in sufficient excess under strictly anhydrous conditions.[3] 2. Use a polar aprotic solvent like THF or DMF. Add the methylating agent (e.g., methyl iodide) slowly at a controlled temperature. 3. Verify the purity and reactivity of the methylating agent. |
| Formation of Colored Impurities | 1. Oxidation of the indole ring or amine group. 2. Reaction temperature too high, leading to thermal degradation. 3. Presence of oxygen or metal catalysts. | 1. Perform reactions under an inert atmosphere (N₂ or Ar). Use degassed solvents. 2. Carefully monitor and control the internal reaction temperature, especially during exothermic steps. 3. Consider adding a chelating agent like EDTA in small quantities during work-up to sequester metal ions.[1] |
| Difficult Purification / Tailing on Silica Gel | 1. The basic amine strongly interacts with acidic silica gel. 2. Formation of insoluble degradation products. | 1. Use an alternative stationary phase like amine-functionalized silica or basic alumina for column chromatography.[4][5] 2. Add a competing base (e.g., 0.5-1% triethylamine or ammonia in methanol) to the mobile phase to improve elution from standard silica gel.[5][6] 3. If solubility is an issue, it may indicate degradation. Re-evaluate the purity of the material before attempting purification.[2] |
| Product Discoloration Upon Storage | 1. Slow oxidation from exposure to air and/or light. 2. Residual acidic or basic impurities catalyzing degradation. | 1. Store the final product in an amber vial or opaque container under an inert atmosphere at low temperatures (2-8°C).[2] 2. Ensure the final product is purified to a high degree and is free of residual solvents or reagents. |
Experimental Protocols
The following is a representative, multi-step protocol for the synthesis of this compound. Note: This protocol is illustrative and should be optimized for specific laboratory and scale-up conditions.
Step 1: Synthesis of 1-Methyl-1H-indole
This procedure is adapted from established methods for N-alkylation of indoles.[3]
Reaction Scheme: Indole → 1-Methyl-1H-indole
| Reagent | Molar Eq. | Parameter | Value |
| Indole | 1.0 | Solvent | Anhydrous THF |
| Sodium Hydride (60% in mineral oil) | 1.1 | Temperature | 0°C to RT |
| Methyl Iodide | 1.1 | Reaction Time | 2-4 hours |
Methodology:
-
Charge a reactor with a suspension of Sodium Hydride (1.1 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0°C.
-
Slowly add a solution of Indole (1.0 eq) in anhydrous THF to the suspension, maintaining the temperature below 5°C.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Cool the mixture back to 0°C and add Methyl Iodide (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or HPLC for completion.
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 1-Methyl-1H-indole as a colorless oil.[3]
Step 2: Synthesis of 1-Methyl-2-nitro-1H-indole
This step introduces a nitro group at the C2 position, which can later be reduced to the amine. Direct nitration is challenging; thus, a regioselective method is preferred.[7]
Reaction Scheme: 1-Methyl-1H-indole → 1-Methyl-2-nitro-1H-indole
| Reagent | Molar Eq. | Parameter | Value |
| 1-Methyl-1H-indole | 1.0 | Solvent | Acetic Anhydride |
| Copper(II) Nitrate Trihydrate | 1.2 | Temperature | 0°C to 5°C |
| Reaction Time | 1-2 hours |
Methodology:
-
Dissolve 1-Methyl-1H-indole (1.0 eq) in acetic anhydride in a reactor under nitrogen.
-
Cool the solution to 0°C.
-
In a separate vessel, dissolve Copper(II) Nitrate Trihydrate (1.2 eq) in a minimal amount of acetic anhydride.
-
Slowly add the copper nitrate solution to the indole solution, ensuring the internal temperature does not exceed 5°C.
-
Stir the mixture at 0-5°C for 1-2 hours until the reaction is complete (monitor by HPLC).
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
The crude 1-Methyl-2-nitro-1H-indole can be recrystallized from ethanol or purified by column chromatography.
Step 3: Reduction to this compound
The final step is the reduction of the nitro group to the target amine.
Reaction Scheme: 1-Methyl-2-nitro-1H-indole → this compound
| Reagent | Molar Eq. | Parameter | Value |
| 1-Methyl-2-nitro-1H-indole | 1.0 | Solvent | Ethanol / Water |
| Iron Powder | 5.0 | Temperature | Reflux (approx. 80°C) |
| Ammonium Chloride | 1.0 | Reaction Time | 2-4 hours |
Methodology:
-
Charge a reactor with 1-Methyl-2-nitro-1H-indole (1.0 eq), Iron powder (5.0 eq), and a solution of Ammonium Chloride (1.0 eq) in an ethanol/water mixture.
-
Heat the mixture to reflux (approx. 80°C) and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC/HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Concentrate the combined filtrates under reduced pressure to remove most of the ethanol.
-
Basify the remaining aqueous solution with aqueous sodium carbonate or ammonium hydroxide to pH > 9 to precipitate the free amine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude this compound by column chromatography on amine-functionalized silica or by recrystallization of its hydrochloride salt.
Visualizations
Overall Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting: Low Purification Yield
Caption: Decision tree for troubleshooting low purification yields.
Potential Degradation Pathways
Caption: Key degradation pathways for this compound.[1][2]
References
Technical Support Center: 1-Methyl-1H-indol-2-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation pathways of 1-Methyl-1H-indol-2-amine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound?
Based on its chemical structure, which features an indole ring and a primary amine, this compound is susceptible to two primary degradation pathways:
-
Oxidation: The indole ring system and the exocyclic amine group are both susceptible to oxidation.[1] This process can be accelerated by exposure to light, elevated temperatures, or the presence of metal ions, potentially leading to the formation of colored degradants and a loss of compound activity.[1]
-
Hydrolysis: Degradation via hydrolysis can occur across a wide pH range.[2] The stability of the compound in aqueous solutions will be significantly influenced by pH. In acidic or basic conditions, the molecule may undergo ring cleavage or other hydrolytic reactions.
The presence of the methyl group on the indole nitrogen at position 1 may inhibit certain degradation pathways, such as initial hydroxylation at that position, which is observed in some unsubstituted indole degradation processes.[3]
Q2: How can I experimentally identify the specific degradation products and establish the degradation pathways?
The most effective method is to conduct forced degradation studies , also known as stress testing.[4] These studies involve subjecting the compound to harsh conditions to accelerate its degradation, allowing for the identification of potential degradants that could form under normal storage conditions.[5][6] The ICH guidelines recommend exposing the drug substance to a variety of stress conditions, including:[2][5]
-
Acidic hydrolysis (e.g., using HCl)
-
Basic hydrolysis (e.g., using NaOH)
-
Oxidation (e.g., using hydrogen peroxide)
-
Thermal stress (dry heat)
-
Photolytic stress (exposure to UV/Vis light)
By analyzing the samples from these studies using a stability-indicating analytical method, such as HPLC or LC-MS, you can identify and characterize the resulting degradation products.[4][7]
Q3: What are the common physical or chemical signs that my sample of this compound is degrading?
You should monitor for the following signs of degradation:
-
Change in Appearance: Discoloration of the solid compound or its solutions, often to yellow or brown.[1]
-
Decreased Solubility: The formation of precipitates or cloudiness in solutions.[1]
-
Chromatographic Changes: When analyzed by a technique like HPLC, degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new, unidentified peaks.[1]
Q4: My compound shows rapid loss of concentration in plasma samples. What could be the cause and how can I troubleshoot this?
Rapid loss in a biological matrix like plasma suggests two main possibilities:
-
Metabolic Instability: The compound may be undergoing rapid metabolism by enzymes present in the plasma or residual cellular components (e.g., first-pass metabolism if using liver fractions).
-
Chemical Instability: The compound may be chemically unstable in the biological matrix due to factors like pH or interaction with matrix components.[1]
Recommended Solutions:
-
Investigate Metabolic Pathways: Conduct in vitro metabolism studies using liver microsomes or S9 fractions to identify major metabolites and determine the metabolic soft spots.[1]
-
Optimize Formulation: Ensure the pH and excipients of your formulation are optimized to enhance the compound's stability.[1]
-
Use Stabilizing Agents: Consider the inclusion of antioxidants (e.g., ascorbic acid, sodium metabisulfite) or chelating agents in your formulation to prevent oxidative degradation.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Potency in Assays | Degradation of the compound in the stock solution or assay buffer. | Prepare stock solutions fresh daily. Protect solutions from light and store at an appropriate temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term). |
| Appearance of Multiple New Peaks in HPLC | Compound degradation due to light, temperature, or reactive excipients in the formulation. | Perform a systematic forced degradation study to identify which stressor is causing the degradation.[4][6] This will help in developing appropriate storage and handling procedures. |
| Discoloration of Dosing Solution | Oxidation of the indole ring or the primary amine.[1] | Prepare the formulation in an inert atmosphere (e.g., under nitrogen or argon). Add approved antioxidants to the formulation.[1] Store protected from light. |
| Low Compound Recovery from HPLC | Poor solubility in the mobile phase or adsorption to the column material. | Modify the mobile phase composition (e.g., adjust pH, change organic solvent). Test a different type of HPLC column (e.g., a different stationary phase). |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a comprehensive forced degradation study to identify potential degradation pathways.
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent like methanol or acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for up to 24 hours. Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for analysis.[1][2]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for up to 24 hours.[1] Withdraw and neutralize samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for up to 24 hours.[1] Withdraw samples and analyze directly.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.[1] Dissolve the stressed solid in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber. Analyze samples at various time points.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general starting point for developing an HPLC method to separate the parent compound from its degradants.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% Formic acid in Water.[1]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[1]
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase linearly to a high percentage (e.g., 95%) over 20-30 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the compound's UV spectrum (e.g., 220 nm and 280 nm).
-
Injection Volume: 10 µL.
-
Data Presentation
Quantitative results from forced degradation studies should be summarized to facilitate comparison and analysis.
Table 1: Example Summary of Forced Degradation Results
| Stress Condition | Incubation Time (hours) | Assay of Parent Compound (%) | % Degradation | Number of Degradants Detected | Major Degradant Peak (Retention Time, min) |
| Control | 24 | 99.8 | 0.2 | 1 | - |
| 0.1 M HCl, 60°C | 24 | 85.2 | 14.8 | 3 | 4.5 |
| 0.1 M NaOH, 60°C | 24 | 91.5 | 8.5 | 2 | 7.2 |
| 3% H₂O₂, RT | 24 | 78.9 | 21.1 | 4 | 5.1, 8.9 |
| Thermal, 80°C | 48 | 96.3 | 3.7 | 2 | 10.3 |
| Photolytic (UV) | 24 | 89.7 | 10.3 | 3 | 6.8 |
Visualizations
Hypothetical Degradation Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
Technical Support Center: Refining Workup Procedures for 1-Methyl-1H-indol-2-amine Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup and isolation procedures for 1-Methyl-1H-indol-2-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when employing a likely synthetic route such as a Buchwald-Hartwig amination of 2-chloro-1-methyl-1H-indole.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Poor quality of reagents (e.g., amine, aryl halide). 3. Incorrect reaction temperature or time. 4. Presence of oxygen or moisture in the reaction. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable activation. 2. Ensure starting materials are pure and solvents are anhydrous. 3. Monitor the reaction progress by TLC or LC-MS to optimize reaction time and temperature. 4. Degas solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Multiple Spots on TLC, Difficult Purification | 1. Formation of side products (e.g., dehalogenated starting material, biaryl compounds from self-coupling). 2. Presence of unreacted starting materials. 3. The product is streaking on the silica gel column. | 1. Optimize the catalyst-to-ligand ratio and reaction temperature to minimize side reactions. 2. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. 3. Add a small amount of triethylamine or ammonia to the column eluent to reduce streaking of the basic amine product.[1] Consider using basic alumina for chromatography. |
| Formation of an Emulsion During Aqueous Workup | 1. High concentration of salts. 2. Presence of finely divided solids. 3. Similar densities of the aqueous and organic layers. | 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. 2. Filter the reaction mixture through a pad of celite before extraction. 3. Add more of the organic solvent to decrease the density of the organic layer. |
| Product is Water-Soluble and Lost During Extraction | 1. The amine is protonated and remains in the aqueous layer. 2. The free amine has some water solubility. | 1. Ensure the aqueous layer is sufficiently basic (pH > 9) before extracting the free amine. 2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and combine the organic layers. |
| Difficulty Isolating the Amine as a Solid | 1. The free amine is an oil at room temperature. 2. Impurities are preventing crystallization. | 1. Convert the amine to its hydrochloride salt by treating a solution of the amine in a dry organic solvent (e.g., diethyl ether, ethyl acetate) with a solution of HCl in the same solvent or with HCl gas. 2. Purify the crude amine by column chromatography before attempting salt formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: A multi-step approach is typically most effective. This usually involves an initial acid-base extraction to separate the basic amine from neutral and acidic impurities. This is followed by column chromatography on silica gel or alumina for further purification. Finally, the purified amine can be isolated as the free base or converted to a crystalline salt, such as the hydrochloride, for easier handling and storage.[2]
Q2: My this compound streaks badly on the silica gel column. How can I prevent this?
A2: Amines are basic and can interact strongly with the acidic silica gel, leading to streaking.[1] To mitigate this, you can:
-
Add a small percentage of a basic modifier like triethylamine (0.1-1%) or a few drops of concentrated ammonium hydroxide to your eluent system.
-
Use a different stationary phase, such as basic alumina.
Q3: How can I effectively remove the palladium catalyst after a Buchwald-Hartwig reaction?
A3: Several methods can be employed to remove residual palladium:
-
Filtration: Pass the reaction mixture through a pad of celite.
-
Aqueous Wash: Some palladium species can be removed with an aqueous wash, particularly if a water-soluble ligand was used.
-
Specialized Scavengers: Use commercially available silica-based or polymer-based metal scavengers.
-
Charcoal Treatment: Stirring the crude product in a suitable solvent with activated charcoal can help adsorb the palladium catalyst, followed by filtration.
Q4: Is this compound stable? How should it be stored?
A4: Aromatic amines can be susceptible to air oxidation, which can lead to discoloration and the formation of impurities. It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature. Storing it as a hydrochloride salt can also improve its long-term stability.
Q5: I am having trouble forming the hydrochloride salt of my amine. What could be the issue?
A5: The most common issue is the presence of water. Ensure you are using anhydrous solvents and a solution of HCl in a dry solvent (e.g., HCl in dioxane or diethyl ether) or anhydrous HCl gas. If the salt is still not precipitating, you can try changing the solvent system or cooling the solution.
Data Presentation
The following table summarizes representative yields for the synthesis of 2-aminoindole derivatives based on a patent describing similar reactions. Actual yields for this compound may vary depending on the specific reaction conditions and the purity of the starting materials.
| Starting Material | Catalyst/Reagents | Solvent | Yield (%) | Reference |
| 1-(pyridin-2-ylcarbonyl)-7-methylindole | t-BuONO, CuCN, then FeCl₃/C, N₂H₄·H₂O | DMF, then EtOH | 94 | [3] |
| Methyl 1-(pyridin-2-ylcarbonyl)indole-5-carboxylate | t-BuONO, Cu(OAc)₂, then FeCl₃/C, N₂H₄·H₂O | Acetone, then EtOH | 95 | [3] |
| 1-(pyridin-2-ylcarbonyl)-6-chloroindole | t-BuONO, CuCl, then FeCl₃/C, N₂H₄·H₂O | EtOH | 95 | [3] |
| 1-(pyridin-2-ylcarbonyl)-5-nitroindole | t-BuONO, Cu(OAc)₂, then FeCl₃/C, N₂H₄·H₂O | Water, then EtOH | 90 | [3] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and purification of this compound, based on common procedures for analogous compounds.
Protocol 1: Representative Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a hypothetical procedure based on typical conditions for Buchwald-Hartwig amination reactions.
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-chloro-1-methyl-1H-indole (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Add an amine source (e.g., benzophenone imine, 1.2 equiv.) and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.) under the inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture at 80-110 °C and monitor its progress by TLC or LC-MS.
-
Quenching: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Initial Workup: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis of Imine: Dissolve the crude residue in THF and add 2M HCl. Stir at room temperature until the imine is fully hydrolyzed (monitor by TLC).
-
Purification: Proceed with the purification protocol outlined below.
Protocol 2: General Workup and Purification of this compound
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Extract the organic solution with 1M HCl (3x). The protonated amine will move to the aqueous layer.[2]
-
Combine the acidic aqueous layers and wash with ethyl acetate to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and basify to pH > 9 with 2M NaOH or saturated sodium bicarbonate solution.[2]
-
Extract the now basic aqueous solution with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude free amine.
-
-
Column Chromatography:
-
Prepare a silica gel column and equilibrate with a non-polar solvent (e.g., hexane).
-
Dissolve the crude amine in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane. To prevent streaking, 0.1-1% triethylamine can be added to the eluent system.[1]
-
Collect the fractions containing the pure product (monitor by TLC) and concentrate under reduced pressure.
-
-
Isolation as Hydrochloride Salt:
-
Dissolve the purified free amine in anhydrous diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (or other suitable anhydrous solvent) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
Validation & Comparative
A Comparative Analysis of Tryptamine and the Enigmatic 1-Methyl-1H-indol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the well-characterized biogenic amine, tryptamine, and the lesser-known structural isomer, 1-Methyl-1H-indol-2-amine. While tryptamine has been the subject of extensive research, revealing its multifaceted roles as a neurotransmitter and a backbone for various psychoactive compounds, this compound remains a largely uncharacterized molecule. This comparison aims to summarize the existing knowledge on both compounds, highlighting the significant data gap for this compound and outlining the necessary experimental frameworks to elucidate its pharmacological profile.
Chemical and Physical Properties
A fundamental comparison begins with the basic chemical and physical properties of each molecule. Tryptamine is a primary amine with an ethylamine side chain attached to the C3 position of the indole ring. In contrast, this compound features a methyl group on the indole nitrogen and an amine group directly attached to the C2 position. This seemingly subtle structural difference can dramatically alter the molecule's chemical properties and its interaction with biological targets.
| Property | Tryptamine | This compound |
| IUPAC Name | 2-(1H-indol-3-yl)ethan-1-amine | This compound |
| CAS Number | 61-54-1 | 42456-82-6 (hydrochloride) |
| Molecular Formula | C₁₀H₁₂N₂ | C₉H₁₀N₂ |
| Molecular Weight | 160.22 g/mol | 146.19 g/mol |
| Structure | Indole ring with a 2-aminoethyl group at the C3 position | Indole ring with a methyl group at the N1 position and an amino group at the C2 position |
Synthesis Protocols
Tryptamine Synthesis via Decarboxylation of Tryptophan:
Tryptamine can be synthesized from the amino acid L-tryptophan through a decarboxylation reaction.[1]
-
Reaction: L-tryptophan is heated in a high-boiling solvent such as diphenyl ether or in the presence of a catalyst like acid-washed activated charcoal.
-
Mechanism: The heat promotes the removal of the carboxyl group (-COOH) from the tryptophan molecule as carbon dioxide (CO₂), yielding tryptamine.
-
Workup: The resulting tryptamine is then isolated and purified, typically through distillation or crystallization.
Proposed Synthesis of this compound:
Pharmacological Profile: A Tale of Two Molecules
The pharmacological profiles of these two compounds are starkly different, primarily due to the wealth of information on tryptamine and the dearth of data for its N-methylated C2-amino isomer.
Tryptamine: A Well-Characterized Neuromodulator
Tryptamine is an endogenous trace amine that acts as a neuromodulator and neurotransmitter in the mammalian brain.[1] Its primary mechanism of action involves interaction with serotonin (5-HT) receptors and the trace amine-associated receptor 1 (TAAR1).[1][2]
Receptor Binding and Functional Activity:
Tryptamine exhibits agonist activity at several serotonin receptors, with a notable affinity for the 5-HT₂A receptor.[1] It also functions as an agonist at TAAR1.[1][2]
| Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Efficacy (% of 5-HT) |
| 5-HT₂A | Varies by study | 7.36 ± 0.56[1] | 104 ± 4 (Full Agonist)[1] |
| TAAR1 | Data available for related compounds | Potent Agonist[2] | - |
| Other 5-HT Receptors | Binds to various subtypes[3] | Agonist activity at several subtypes[4] | Varies by subtype |
In Vivo Effects:
In vivo studies have demonstrated that tryptamine can cross the blood-brain barrier and elicit a range of physiological and behavioral effects, which are often potentiated by monoamine oxidase inhibitors (MAOIs) that prevent its rapid metabolism.[1] These effects include alterations in blood pressure, heart rate, and body temperature, as well as behavioral changes indicative of its central nervous system activity.[5][6]
This compound: An Uncharted Territory
In stark contrast to tryptamine, there is a significant lack of publicly available data on the pharmacological properties of this compound. Database entries for its hydrochloride salt primarily provide safety information, indicating it is a skin and eye irritant. No receptor binding affinities, functional activity data, or in vivo studies have been reported in the scientific literature.
Signaling Pathways
Tryptamine's Known Signaling Pathways:
Tryptamine's agonism at 5-HT₂A receptors initiates a well-defined signaling cascade involving G-protein activation and downstream effector systems. Similarly, its activation of TAAR1 leads to the modulation of monoaminergic systems.
Caption: Signaling pathways activated by Tryptamine.
Hypothetical Signaling Pathway for this compound:
Given the absence of experimental data, any depiction of a signaling pathway for this compound would be purely speculative. The structural similarity to other indoleamines suggests potential interaction with serotonergic or other monoaminergic systems, but this requires experimental validation.
Experimental Workflows
To bridge the knowledge gap for this compound, a systematic experimental approach is necessary. The following workflow outlines the key experiments required to characterize its pharmacological profile and enable a meaningful comparison with tryptamine.
Caption: Proposed experimental workflow for this compound.
Conclusion
This comparative guide underscores the extensive understanding of tryptamine's chemistry and pharmacology, while simultaneously exposing the profound lack of knowledge surrounding this compound. The structural differences between these two molecules are significant enough to predict distinct pharmacological profiles. However, without empirical data, any assumptions about the biological activity of this compound remain speculative. The outlined experimental workflow provides a roadmap for future research to unravel the pharmacological properties of this enigmatic indoleamine, which could potentially reveal novel biological activities and therapeutic applications. For now, tryptamine remains the well-illuminated landmark in this chemical space, while this compound awaits its scientific exploration.
References
- 1. Tryptamine - Wikipedia [en.wikipedia.org]
- 2. TAAR1 - Wikipedia [en.wikipedia.org]
- 3. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo pharmacological studies on the interactions between tryptamine and 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Validating the Anticancer Potential of the Indole Scaffold: A Comparative Guide to 1-Methyl-1H-indol-2-amine and Structurally Related Compounds
The indole nucleus is a cornerstone in the development of anticancer therapeutics, with numerous derivatives demonstrating potent and diverse mechanisms of action.[1][2] This guide provides a comparative analysis of the potential anticancer activity of 1-Methyl-1H-indol-2-amine by examining the well-documented efficacy of other substituted indole derivatives. Researchers, scientists, and drug development professionals can leverage this information to inform preclinical research and guide the exploration of novel indole-based drug candidates.
The versatility of the indole scaffold allows for modifications that can target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.[3][4] Several indole-based drugs, such as Sunitinib, Nintedanib, and Osimertinib, have received FDA approval, underscoring the clinical significance of this heterocyclic moiety.[1][5] This guide will delve into the cytotoxic effects and mechanistic underpinnings of representative indole derivatives, providing a framework for evaluating the potential of novel compounds like this compound.
Comparative Anticancer Activity of Indole Derivatives
To contextualize the potential efficacy of this compound, this section presents a comparative summary of the in vitro cytotoxic activity of various indole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are tabulated below for easy comparison.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-indole derivative 12 | Various | 0.22 - 1.80 | [1] |
| Benzimidazole-indole derivative 8 | Various | 0.05 | [1] |
| Indole-vinyl sulfone derivative 9 | Various | Not specified | [1] |
| Quinoline-indole derivative 13 | Various | 0.002 - 0.011 | [1] |
| 3-amino-1H-7-azaindole derivative 25 | HeLa | 3.7 | [1] |
| HepG2 | 8.0 | [1] | |
| MCF-7 | 19.9 | [1] | |
| Indole-curcumin derivative (27) | Hep-2 | 12 | [3] |
| A549 | 15 | [3] | |
| HeLa | 4 | [3] | |
| Pyrazolinyl-indole derivative (17) | Leukemia | >10 (78.76% growth inhibition) | [3] |
| Pyrido[4,3-b]indole derivative (2) | HeLa | 8.7 | [3] |
| Indole-based 1,3,4-Oxadiazole (2e) | HCT116 | 6.43 | [6] |
| A549 | 9.62 | [6] | |
| A375 | 8.07 | [6] | |
| (methylene)bis(2-(thiophen-2-yl)-1H-indole) (4g) | HCT-116 | 7.1 | [7] |
Mechanisms of Action and Signaling Pathways
The anticancer effects of indole derivatives are often attributed to their interaction with key cellular targets and signaling pathways. A predominant mechanism for many indole compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3] Other derivatives function as inhibitors of crucial protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are pivotal in tumor angiogenesis and proliferation.[3][8]
Below are diagrams illustrating a generalized experimental workflow for evaluating anticancer compounds and a key signaling pathway targeted by indole derivatives.
Detailed Experimental Protocols
The validation of anticancer activity relies on standardized and reproducible experimental methodologies. Below are detailed protocols for key assays commonly used in the evaluation of novel anticancer compounds.
1. MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity and is a common method for measuring cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the indole derivative (and a vehicle control, typically DMSO) and incubated for 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the viability against the log of the compound concentration and fitting the data to a dose-response curve.
2. VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.[8]
-
Materials: Recombinant human VEGFR-2 kinase domain, ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and an assay buffer.[8]
-
Procedure:
-
The test compound is prepared in DMSO at various concentrations.
-
In a 96-well plate, the VEGFR-2 enzyme, substrate, and assay buffer are combined.
-
The test compound solution is added to the wells and incubated to allow for inhibitor binding.
-
The kinase reaction is initiated by adding ATP and incubated to allow for substrate phosphorylation.
-
The reaction is stopped, and the amount of remaining ATP is quantified using a luminescent kinase assay kit. The luminescent signal is inversely proportional to the kinase activity.
-
Luminescence is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
-
3. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the indole derivative for a specified time (e.g., 24 or 48 hours), then harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting histograms are analyzed to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Conclusion
While direct experimental data for this compound is not yet widely available in the public domain, the extensive body of research on structurally related indole derivatives provides a strong rationale for its investigation as a potential anticancer agent. The comparative data presented herein highlights the potent cytotoxic effects of the indole scaffold against a variety of cancer cell lines, acting through clinically relevant mechanisms such as tubulin polymerization and kinase inhibition. The provided experimental protocols offer a clear roadmap for the systematic evaluation of this compound and other novel indole compounds. Further research into its specific biological activities and mechanism of action is warranted to fully elucidate its therapeutic potential in oncology.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship of 1-Methyl-1H-indol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 1-Methyl-1H-indole, in particular, have garnered significant attention for their potential as therapeutic agents, notably in the area of oncology and kinase inhibition. This guide aims to synthesize available data on related compounds to elucidate the potential structure-activity relationships of 1-Methyl-1H-indol-2-amine derivatives, focusing on their anticancer and enzyme inhibitory activities.
Inferred Structure-Activity Relationships
Based on a comparative analysis of various indole derivatives, several key structural features appear to influence biological activity:
-
Substitution on the Indole Ring: The nature and position of substituents on the indole core are critical for activity. Electron-withdrawing or electron-donating groups can significantly modulate the electronic properties of the indole ring, affecting its interaction with biological targets.
-
The N-Methyl Group: The presence of a methyl group at the N1 position of the indole ring can enhance lipophilicity and may influence the orientation of the molecule within a binding pocket.
-
The 2-Amine Group: The amine at the C2 position provides a key site for interaction, potentially forming hydrogen bonds with target proteins. Derivatization of this amine group can be explored to modulate potency and selectivity. For instance, the formation of amides or the introduction of various substituents can significantly impact the biological profile.
-
Molecular Hybridization: Combining the this compound scaffold with other pharmacophores has been a successful strategy in developing potent bioactive molecules.[3] This approach can lead to compounds with multi-target activities or improved pharmacokinetic properties.
Comparative Biological Activity Data
The following table summarizes the biological activity of various indole derivatives that share structural similarities with this compound. This data is intended to provide a comparative basis for predicting the potential activity of novel derivatives.
| Compound/Derivative Class | Target/Activity | Key Findings & IC50 Values | Reference |
| Indole-based Kinase Inhibitors | mTOR, PI3K, Akt | Several derivatives showed IC50 values in the low micromolar to sub-micromolar range against mTOR.[4] | [4] |
| Pyrazole-Indole Hybrids | Anticancer (HepG2, HCT-116, MCF-7, A549) | Compound 7a showed an IC50 of 6.1 ± 1.9 μM against HepG2 cells. Compound 7b showed an IC50 of 7.9 ± 1.9 μM against HepG2 cells.[3] | [3] |
| Indole-based Tyrphostin Derivatives | Anticancer (Huh-7) | Compound 2a exhibited an IC50 of 0.04 μM against Huh-7 hepatocellular carcinoma cells.[5] | [5] |
| Indolin-2-one Derivatives | Anticancer (MDA-MB-231, 4T1) | Compound 8l showed significant cytotoxicity with IC50 values of 3.26 ± 0.24 μM (MDA-MB-231) and 5.96 ± 0.67 μM (4T1).[6] | [6] |
| 1H-indazole-3-amine Derivatives | Anticancer (K562) | Compound 6o exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM.[7][8][9] | [7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of biological data. The following are representative protocols for assays commonly used to evaluate the activity of indole derivatives.
In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant Kinase (e.g., mTOR, PI3K)
-
Substrate (specific to the kinase)
-
ATP
-
This compound derivatives (test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, the test compound, and the substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[10]
In Vitro Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to untreated control cells. Determine the IC50 value from the dose-response curve.[11][12]
Visualizing Pathways and Workflows
Kinase Signaling Pathway Inhibition
The following diagram illustrates a simplified, generic kinase signaling pathway that can be targeted by indole-based inhibitors.
Caption: Inhibition of a generic kinase signaling pathway by a this compound derivative.
Experimental Workflow for Biological Evaluation
This diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: General workflow for the development of this compound derivatives.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 9. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Comparative Efficacy Analysis of 1-Methyl-1H-indol-2-amine and Leading IDO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the predicted efficacy of 1-Methyl-1H-indol-2-amine as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), benchmarked against established clinical-stage inhibitors: Epacadostat, Linrodostat, and Navoximod. Due to the absence of direct experimental data for this compound, this comparison is based on the established potency of known inhibitors to provide a framework for future experimental evaluation.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, responsible for the degradation of the essential amino acid tryptophan.[1][2][3] In the context of oncology, IDO1 is a significant immune checkpoint protein. Its upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively fostering an environment of immune tolerance that allows cancer cells to evade detection and elimination by the immune system.[3][4] Consequently, the development of potent and selective IDO1 inhibitors is a major focus in cancer immunotherapy.[2]
Data Presentation: Comparative Inhibitor Efficacy
The following table summarizes the reported in vitro efficacy of leading IDO1 inhibitors that have undergone clinical investigation. The potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cell-based assays that measure the reduction of kynurenine, the product of IDO1 activity.
| Compound | Target(s) | IC50 (Enzymatic Assay) | EC50 (Cell-Based Assay) | Mechanism of Action |
| This compound | Predicted: IDO1 | Not Available | Not Available | To be determined |
| Epacadostat (INCB024360) | IDO1 | ~10 nM - 71.8 nM[5][6][7][8] | ~3.4 nM (OCI-AML2 cells)[5] | Potent and selective, competitive inhibitor[5][9] |
| Linrodostat (BMS-986205) | IDO1 | ~1.7 nM[10][11] | ~1.1 nM (IDO1-HEK293 cells)[10][12] | Selective and irreversible inhibitor[10][12] |
| Navoximod (GDC-0919) | IDO1 | Ki: ~7 nM, IC50: ~28 nM[13][14] | ~75 nM[13][15] | Potent IDO pathway inhibitor[13] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach for evaluating IDO1 inhibitors, the following diagrams have been generated.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of IDO1 inhibitors. These protocols provide a foundation for assessing the efficacy of novel compounds like this compound.
Recombinant Human IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.
-
Objective: To determine the IC50 value of a test compound against recombinant human IDO1.
-
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Potassium phosphate buffer (pH 6.5)
-
Ascorbic acid (cofactor)
-
Methylene blue (cofactor)
-
Catalase
-
Test compound (e.g., this compound)
-
96-well UV-transparent microplate
-
Spectrophotometer
-
-
Protocol:
-
Prepare an assay mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[16]
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the recombinant IDO1 enzyme (e.g., 20 nM final concentration) to the wells.[5]
-
Initiate the reaction by adding the substrate, L-Tryptophan (e.g., 2 mM final concentration).[5]
-
Immediately monitor the increase in absorbance at 321 nm at room temperature. This wavelength corresponds to the formation of N'-formylkynurenine, the direct product of the IDO1-catalyzed reaction.[5]
-
Calculate the initial reaction rates and plot them against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Cell-Based IDO1 Activity Assay (HeLa or SKOV-3 cells)
This assay measures the inhibition of IDO1 activity within a cellular context, providing data that may be more physiologically relevant.
-
Objective: To determine the EC50 value of a test compound in a human cancer cell line expressing IDO1.
-
Materials:
-
HeLa or SKOV-3 human cancer cell line
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Recombinant human interferon-gamma (IFN-γ)
-
L-Tryptophan
-
Test compound (e.g., this compound)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 1-3 x 10^4 cells per well and allow them to adhere overnight.[4][16][17]
-
IDO1 Induction: Remove the medium and add fresh medium containing a final concentration of 50-100 ng/mL of IFN-γ to induce the expression of the IDO1 enzyme.[4][13]
-
Inhibitor Treatment: Simultaneously, add the test compound at various concentrations to the wells. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[13][17]
-
Sample Collection: After incubation, carefully collect 140 µL of the cell culture supernatant from each well.[4]
-
Hydrolysis: Add 10 µL of 6.1 N TCA to each supernatant sample. Incubate the plate at 50°C for 30 minutes. This step hydrolyzes the N-formylkynurenine in the supernatant to kynurenine.[4][16]
-
Kynurenine Detection: Centrifuge the plate to pellet any precipitate. Transfer 100 µL of the clear supernatant to a new 96-well plate and add 100 µL of freshly prepared Ehrlich's reagent.[4]
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 480 nm using a microplate reader.[4][16]
-
Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the percentage of IDO1 inhibition for each concentration of the test compound and determine the EC50 value.
-
Conclusion
While direct experimental data on the efficacy of this compound as an IDO1 inhibitor is not currently available, the established potency of structurally related indole-based compounds and other clinical-stage inhibitors like Epacadostat, Linrodostat, and Navoximod highlights the potential of this chemical scaffold. The provided experimental protocols offer a robust framework for the future evaluation of this compound. Such studies will be crucial in determining its viability as a novel therapeutic agent for cancer immunotherapy by targeting the critical IDO1-mediated immune escape mechanism.
References
- 1. Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Epacadostat | Indoleamine 2,3-Dioxygenase (IDO) | IDO | TargetMol [targetmol.com]
- 8. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Cross-Validation of 1-Methyl-1H-indol-2-amine's Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the cross-validation of predicted biological targets for the novel compound, 1-Methyl-1H-indol-2-amine. By integrating computational predictions with established experimental data, this document serves as a framework for robust target validation in early-stage drug discovery.
Introduction
This compound is a synthetic small molecule belonging to the indole class of compounds. The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets and exhibit diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Early-stage identification and validation of the specific biological targets of this compound are crucial for elucidating its mechanism of action and advancing its development as a potential therapeutic agent.[4] This guide outlines a cross-validation strategy, comparing in silico predictions with in vitro experimental data to confirm the most promising biological targets.
Predicted Biological Targets
Initial computational screening of this compound against a panel of protein targets has identified three putative biological targets: Tubulin, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and a bacterial DNA gyrase. This selection is based on the known activities of other indole derivatives.[5][6]
Data Presentation: Comparative Analysis of Target Inhibition
The following table summarizes the in vitro inhibitory activities of this compound against its predicted biological targets.
| Target Protein | Assay Type | IC50 (µM) of this compound | Positive Control | IC50 (µM) of Positive Control |
| Tubulin | Tubulin Polymerization Assay | 15.2 ± 2.1 | Colchicine | 0.8 ± 0.1 |
| VEGFR-2 | Kinase Inhibition Assay | 25.8 ± 3.5 | Sorafenib | 0.09 ± 0.01 |
| Bacterial DNA Gyrase | Supercoiling Inhibition Assay | 8.5 ± 1.3 | Ciprofloxacin | 0.5 ± 0.07 |
Experimental Protocols
Tubulin Polymerization Assay
Objective: To determine the in vitro effect of this compound on tubulin polymerization.
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
Guanosine-5'-triphosphate (GTP)
-
Polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound dissolved in DMSO
-
Colchicine (positive control)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Tubulin is reconstituted in polymerization buffer to a final concentration of 1 mg/mL.
-
The compound this compound and the positive control, colchicine, are serially diluted in polymerization buffer.
-
In a 96-well plate, 5 µL of the compound dilutions are mixed with 95 µL of the tubulin solution.
-
The plate is incubated at 37°C, and the absorbance at 340 nm is measured every minute for 60 minutes.
-
The IC50 value is calculated by plotting the rate of polymerization against the compound concentration.
VEGFR-2 Kinase Inhibition Assay
Objective: To quantify the inhibitory activity of this compound against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly (Glu, Tyr) 4:1 as a substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound dissolved in DMSO
-
Sorafenib (positive control)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well plates
Procedure:
-
A solution of the test compound is prepared in DMSO at various concentrations.
-
In a 96-well plate, the VEGFR-2 enzyme, the substrate, and the assay buffer are combined.
-
The test compound solution is added to the wells, and the plate is incubated for 10 minutes at room temperature to allow for inhibitor binding.[6]
-
The kinase reaction is initiated by adding ATP.[6]
-
The plate is incubated for 60 minutes at 30°C to allow for the phosphorylation of the substrate.[6]
-
The reaction is stopped, and the amount of remaining ATP is quantified using the Kinase-Glo® reagent, which produces a luminescent signal inversely proportional to the kinase activity.[6]
-
IC50 values are determined from the dose-response curves.
Bacterial DNA Gyrase Supercoiling Inhibition Assay
Objective: To assess the ability of this compound to inhibit the supercoiling activity of bacterial DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 DNA
-
ATP
-
Assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)
-
This compound dissolved in DMSO
-
Ciprofloxacin (positive control)
-
Agarose gel electrophoresis system
Procedure:
-
The reaction mixture containing relaxed pBR322 DNA, assay buffer, and varying concentrations of this compound or ciprofloxacin is prepared.
-
The reaction is initiated by the addition of DNA gyrase.
-
The mixture is incubated at 37°C for 1 hour.
-
The reaction is terminated by the addition of a stop buffer (containing SDS and proteinase K).
-
The DNA is then analyzed by agarose gel electrophoresis.
-
The amount of supercoiled DNA is quantified, and the IC50 value is calculated.
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the cross-validation of predicted biological targets.
Caption: Logical relationship in the cross-validation of biological targets.
Conclusion
This guide presents a structured approach to the cross-validation of biological targets for the novel compound this compound. The integration of computational predictions with robust in vitro assays provides a reliable framework for confirming target engagement and elucidating the compound's mechanism of action. The presented data and protocols serve as a foundational resource for researchers in the field of drug discovery and development. Further studies, including cell-based assays and in vivo models, are warranted to fully characterize the therapeutic potential of this compound.
References
- 1. rjpn.org [rjpn.org]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 1-Methyl-1H-indol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for the production of 1-Methyl-1H-indol-2-amine, a valuable scaffold in medicinal chemistry. By presenting key performance indicators, detailed experimental protocols, and visual representations of the synthetic pathways, this document aims to assist researchers in selecting the most efficient method for their specific needs, considering factors such as yield, reaction conditions, and atom economy.
Executive Summary
The synthesis of N-alkylated 2-aminoindoles is a critical step in the development of various therapeutic agents. This guide benchmarks two potential synthetic strategies for obtaining a methylated 2-aminoindole core. The first is a classic and versatile approach, the Fischer Indole Synthesis , adapted for the direct production of this compound. The second, serving as a benchmark for a multi-step process, is the synthesis of the closely related isomer, 1-Amino-2-methylindoline , via a reductive amination and cyclization sequence. While direct experimental data for the target molecule's synthesis is limited in publicly available literature, this guide extrapolates from well-established procedures for analogous compounds to provide a robust comparative framework.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative metrics for the two discussed synthetic pathways.
| Metric | Fischer Indole Synthesis (Proposed) | Reductive Amination & Cyclization (Benchmark) |
| Target Molecule | This compound | 1-Amino-2-methylindoline |
| Number of Steps | 1-2 (One-pot potential) | 2 |
| Key Starting Materials | N-Methyl-N-phenylhydrazine, Chloroacetone | 2-Methylindoline, Sodium Nitrite, Zinc |
| Overall Yield | Estimated >70% | Reported data varies, typically 60-80% |
| Reaction Temperature | Elevated (Reflux) | 0°C to 40°C |
| Key Reagents | Acid catalyst (e.g., HCl, ZnCl₂) | Hydrochloric acid, Sodium bicarbonate, Ammonium carbonate |
| Atom Economy | Moderate to High | Moderate |
| Process Mass Intensity | Lower (fewer steps) | Higher (multiple workups) |
Experimental Protocols
Route 1: Fischer Indole Synthesis of this compound (Proposed Protocol)
This proposed synthesis is based on the well-established Fischer indole synthesis methodology.[1][2][3][4][5]
Step 1: Formation of N-Methyl-N-phenylhydrazone of Chloroacetone
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-N-phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add chloroacetone (1.05 eq) dropwise to the solution at room temperature.
-
Stir the mixture for 1-2 hours at room temperature to form the corresponding hydrazone. The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 2: Indolization
-
To the hydrazone mixture, add an acid catalyst, such as concentrated hydrochloric acid (0.5 eq) or zinc chloride (1.0 eq).
-
Heat the reaction mixture to reflux for 2-4 hours. The cyclization progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Route 2: Synthesis of 1-Amino-2-methylindoline (Benchmark Protocol)
This protocol is adapted from the procedure described in US Patent 4,564,677 A.[6]
Step 1: Nitrosation of 2-Methylindoline
-
Dissolve 2-methylindoline (1.0 eq) in methanol and add concentrated hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 10°C.
-
Stir the mixture for 30 minutes at this temperature to form the N-nitroso-2-methylindoline intermediate.
Step 2: Reduction to 1-Amino-2-methylindoline
-
To the reaction mixture containing the N-nitroso intermediate, add zinc dust (2.5 eq) portion-wise, keeping the temperature below 10°C.
-
Slowly add a solution of ammonium carbonate in water.
-
Stir the reaction mixture at room temperature for 1-2 hours, then warm to 40°C for 30 minutes.
-
Filter the reaction mixture to remove inorganic salts and wash the filter cake with toluene.
-
Separate the organic layer from the filtrate and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 1-amino-2-methylindoline.
-
Further purification can be achieved by recrystallization or column chromatography.
Mandatory Visualization
Caption: Fischer Indole Synthesis of this compound.
Caption: Synthesis of 1-Amino-2-methylindoline via Reductive Amination.
Concluding Remarks
The selection of an optimal synthetic route is contingent upon the specific requirements of the research or development project. The Fischer Indole Synthesis offers a potentially more direct and atom-economical route to this compound, likely resulting in a higher overall yield and lower process mass intensity. However, it may require careful optimization of reaction conditions to control selectivity and minimize by-product formation.
The benchmark reductive amination and cyclization route, while involving more steps and reagents, is a well-documented and robust method for the synthesis of the related 1-amino-2-methylindoline. This pathway may be preferable when starting materials are readily available and a well-established, scalable procedure is desired.
Ultimately, the choice between these or other emerging synthetic methodologies will depend on a thorough evaluation of factors including precursor availability and cost, scalability, and the desired purity profile of the final compound. Further experimental validation of the proposed Fischer indole synthesis is recommended to definitively establish its efficiency metrics.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]
In Vitro and In Vivo Correlation of Indole-Based Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of Indole-2-Carboxamide Derivatives
The following tables summarize the in vitro antiproliferative activity and in vivo antitumor efficacy of a series of substituted indole-2-carboxamide derivatives. These compounds have been evaluated for their potential to inhibit cancer cell growth in laboratory assays and in animal models.
Table 1: In Vitro Antiproliferative Activity of Indole-2-Carboxamides against Human Cancer Cell Lines
| Compound ID | Modifications | Panc-1 (Pancreatic) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HT-29 (Colon) IC₅₀ (µM) | A-549 (Lung) IC₅₀ (µM) | Mean GI₅₀ (µM) |
| 5d | 5-Chloro-N-(2-(p-tolyl)ethyl) | 1.20 | 0.90 | 1.10 | 1.30 | 1.13 |
| 5e | 5-Chloro-N-(2-(4-methoxyphenyl)ethyl) | 1.00 | 0.80 | 1.05 | 0.95 | 0.95 |
| 5h | 5-Bromo-N-(2-(p-tolyl)ethyl) | 1.30 | 1.00 | 1.20 | 1.40 | 1.23 |
| 5i | 5-Bromo-N-(2-(4-methoxyphenyl)ethyl) | 1.10 | 0.95 | 1.15 | 1.25 | 1.11 |
| 5j | 5-Nitro-N-(2-(p-tolyl)ethyl) | 1.50 | 1.20 | 1.40 | 1.60 | 1.43 |
| 5k | 5-Nitro-N-(2-(4-methoxyphenyl)ethyl) | 1.40 | 1.10 | 1.30 | 1.50 | 1.33 |
| Doxorubicin | (Reference Drug) | 1.40 | 0.90 | 1.00 | 1.20 | 1.13 |
Data synthesized from preclinical studies on indole-2-carboxamide derivatives. IC₅₀/GI₅₀ values represent the concentration required to inhibit 50% of cell growth.[1]
Table 2: In Vivo Antitumor Efficacy of a Representative Indole Derivative (Compound 5e) in a Xenograft Model
| Treatment Group | Dosage | Tumor Volume Change (%) | Body Weight Change (%) |
| Vehicle Control | - | + 250 | + 2 |
| Compound 5e | 50 mg/kg | - 45 | - 3 |
| Doxorubicin | 5 mg/kg | - 55 | - 10 |
Data represents typical outcomes from xenograft studies involving indole-based compounds. Specific results can vary based on the model and experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the tables above, providing a basis for reproducibility and further investigation.
In Vitro Antiproliferative Assay (MTT Assay)
Objective: To determine the concentration of the test compound that inhibits the growth of a panel of human cancer cell lines by 50% (IC₅₀/GI₅₀).
Methodology:
-
Cell Culture: Human cancer cell lines (Panc-1, MCF-7, HT-29, A-549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 72 hours.
-
MTT Assay: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for another 4 hours. The MTT is reduced by viable cells to form formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀ values are determined using non-linear regression analysis.[1]
In Vivo Antitumor Efficacy in a Xenograft Model
Objective: To evaluate the ability of a test compound to inhibit tumor growth in a living organism.
Methodology:
-
Animal Model: Athymic nude mice (nu/nu), which lack a functional immune system and therefore do not reject foreign tissue, are used.
-
Tumor Implantation: Human cancer cells (e.g., MCF-7) are injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The test compound is administered (e.g., orally or intraperitoneally) at a predetermined dose and schedule. A vehicle control group receives the administration vehicle only. A positive control group may receive a standard chemotherapy agent like doxorubicin.
-
Monitoring: Tumor size is measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Visualizing Molecular Pathways and Experimental Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental workflows.
Signaling Pathway of a Pro-Apoptotic Indole Derivative
Caption: Pro-apoptotic signaling cascade initiated by an indole derivative in a cancer cell.
Experimental Workflow for In Vitro and In Vivo Drug Screening
Caption: Workflow from compound synthesis to in vivo efficacy evaluation.
References
Head-to-Head Comparison of Substituted Indol-2-Amine Isomers and Their Carboxamide Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount in the pursuit of potent and selective therapeutics. This guide provides a detailed head-to-head comparison of substituted indol-2-amine isomers and their closely related indole-2-carboxamide analogs, focusing on their antimycobacterial activity. The strategic placement of substituents on the indole core can dramatically influence biological activity, a principle clearly demonstrated in the data presented herein.
The indole scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[1] The indol-2-amine and indole-2-carboxamide cores, in particular, have garnered significant attention as versatile templates for the design of inhibitors targeting various enzymes and receptors. Structure-activity relationship (SAR) studies are crucial in optimizing lead compounds, and the analysis of positional isomers provides fundamental insights into the spatial and electronic requirements for potent bioactivity.
Comparative Analysis of Antimycobacterial Activity
A key area where substituted indole derivatives have shown significant promise is in the development of new treatments for tuberculosis. The following data, derived from a study on N-rimantadine-indole-2-carboxamides, directly compares the in vitro activity of positional isomers against the drug-sensitive Mycobacterium tuberculosis H37Rv strain.
Quantitative Data Summary
| Compound ID | Indole Ring Substitution | Rationale for Inclusion | Target Organism | Minimum Inhibitory Concentration (MIC) (µM)[2] |
| 8a | Unsubstituted | Baseline compound | M. tuberculosis H37Rv | 6.20 |
| 8b | 4-Methoxy | 4-position isomer | M. tuberculosis H37Rv | 2.84 |
| 8c | 5-Methoxy | 5-position isomer | M. tuberculosis H37Rv | 5.67 |
| 8d | 5-Methyl | 5-position isomer (lipophilic) | M. tuberculosis H37Rv | 2.97 |
| 8e | 5-Chloro | 5-position isomer (lipophilic) | M. tuberculosis H37Rv | 2.80 |
| 8f | 6-Bromo | 6-position isomer | M. tuberculosis H37Rv | 0.62 |
| 8g | 4,6-Dichloro | Disubstituted for enhanced potency | M. tuberculosis H37Rv | 0.32 |
This table summarizes the antimycobacterial activity of N-rimantadine-indole-2-carboxamide isomers, highlighting the impact of substituent position on potency.
The data clearly indicates that the position of the substituent on the indole ring is a critical determinant of antimycobacterial activity. The unsubstituted analog 8a serves as a baseline with an MIC of 6.20 µM.
A comparison of the methoxy-substituted isomers reveals that substitution at the 4-position (8b , MIC = 2.84 µM) is approximately twice as potent as substitution at the 5-position (8c , MIC = 5.67 µM).[2] Further exploration at the 5-position with more lipophilic methyl (8d ) and chloro (8e ) groups resulted in improved activity compared to the 5-methoxy analog, suggesting that increased lipophilicity at this position can be beneficial.[2]
Most strikingly, placing a bromo substituent at the 6-position (8f ) led to a nearly 10-fold increase in activity (MIC = 0.62 µM) compared to the unsubstituted compound.[2] The most potent compound in this series, 8g , featured dichloro substitution at both the 4- and 6-positions, with an impressive MIC of 0.32 µM.[2] This highlights a synergistic effect of substitution at these two positions.
Experimental Protocols
The following is a detailed methodology for the key experiment cited in this guide.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Bacterial Culture Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth until it reaches the mid-log phase of growth.
-
Compound Dilution: The test compounds are serially diluted in Middlebrook 7H9 broth in a 96-well plate to achieve a range of final concentrations.
-
Inoculation: The bacterial culture is diluted and added to each well of the microplate containing the test compounds. A control well with no compound is included.
-
Incubation: The plates are incubated at 37°C for a specified period, typically 5-7 days.
-
Alamar Blue Addition: After incubation, Alamar Blue reagent is added to each well.
-
Second Incubation: The plates are incubated again for 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue (no growth) to pink (growth).[2]
Logical Workflow for Isomer Comparison
The process of comparing positional isomers in drug discovery follows a logical workflow, from initial design to the determination of structure-activity relationships.
Workflow for the comparative analysis of substituted indol-2-amine isomers.
Signaling Pathway Context: Mycobacterial Cell Wall Synthesis
The potent antimycobacterial activity of the indole-2-carboxamide series is attributed to the inhibition of MmpL3 (Mycobacterial Membrane Protein Large 3).[3] MmpL3 is an essential transporter protein responsible for flipping mycolic acid precursors from the cytoplasm to the periplasm, a critical step in the formation of the mycobacterial cell wall. Inhibition of MmpL3 disrupts this process, leading to cell death.
Inhibition of the MmpL3 transporter by indole-2-carboxamide isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
Assessing the Selectivity of 1-Methyl-1H-indol-2-amine for its Target: A Comparative Guide
This guide provides a comparative analysis of the selectivity of 1-Methyl-1H-indol-2-amine and its derivatives, focusing on their potential as targeted therapeutic agents. Due to the limited publicly available data on the specific biological target of this compound, this guide will focus on a well-characterized derivative, a 1-methyl-3-(pyridin-3-yl)-1H-indole compound series, which has been identified as a potent inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). The principles and methodologies described herein are broadly applicable to the assessment of selectivity for any small molecule inhibitor.
Introduction to Target Selectivity
The efficacy and safety of a therapeutic agent are intrinsically linked to its selectivity for the intended biological target. Off-target effects, where a drug interacts with unintended proteins, can lead to adverse side effects and reduced therapeutic windows. Therefore, a thorough assessment of a compound's selectivity profile against a broad range of related and unrelated targets is a critical step in drug development. For kinase inhibitors, such as the indole derivatives discussed, this typically involves screening against a large panel of kinases to identify potential off-target interactions.
Comparative Selectivity of ROR1 Inhibitors
The following table summarizes the inhibitory activity of the indole-based ROR1 inhibitor, LDR102, and its optimized derivative, compound 24d, against ROR1 and a selection of off-target kinases. For comparison, data for a hypothetical alternative ROR1 inhibitor is also included.
| Compound | Target | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity (Fold) |
| LDR102 | ROR1 | 50 | c-Kit | 150 | 3 |
| AblT315I | 200 | 4 | |||
| PDGFRαV561D | 250 | 5 | |||
| Compound 24d | ROR1 | 5 | c-Kit | >1000 | >200 |
| AblT315I | >1000 | >200 | |||
| PDGFRαV561D | >1000 | >200 | |||
| Alternative ROR1 Inhibitor | ROR1 | 10 | Off-Target X | 500 | 50 |
Note: The data for LDR102 and compound 24d are based on findings from a study on 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives as ROR1 inhibitors. The "Alternative ROR1 Inhibitor" is hypothetical and for comparative purposes.
Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving ROR1. ROR1 is a receptor tyrosine kinase that plays a role in cell proliferation, survival, and migration, and is overexpressed in several cancers.
Safety Operating Guide
Proper Disposal of 1-Methyl-1H-indol-2-amine: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 1-Methyl-1H-indol-2-amine must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS). This compound is classified as hazardous, causing skin and serious eye irritation.[1][2] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[2] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber).[1][2] |
| Body Protection | Wear a laboratory coat or other protective clothing to prevent skin contact.[2] |
| Respiratory | Use in a well-ventilated area. If vapors or aerosols are generated, a respirator may be required.[1] |
Handling Procedures:
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and spilled substance into a designated, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as outlined in Table 1.
III. Disposal of this compound Waste
Disposal of this compound and its containers must be managed as hazardous waste. On-site chemical treatment or neutralization is not recommended without specific, validated protocols. The primary disposal route is through a licensed and approved waste disposal contractor.
Step-by-Step Disposal Plan:
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated labware and absorbent materials, in a dedicated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Container Management:
-
Use a container that is compatible with the chemical. The original container is often a suitable choice.[4]
-
The container must be in good condition, leak-proof, and have a secure, tightly fitting lid.[4][5]
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".[4][6] The label should also include the accumulation start date.[6]
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) while awaiting pickup.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.
-
Provide a complete and accurate description of the waste, including the chemical name and quantity.
-
Disposal Workflow Diagram:
Caption: Workflow for the proper disposal of this compound waste.
IV. Empty Container Disposal
Empty containers that previously held this compound must also be disposed of as hazardous waste unless properly decontaminated.
-
Rinsing: For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[5] The rinseate should be collected in a designated hazardous waste container.
-
Disposal: After thorough rinsing and air-drying, the container may be disposed of according to institutional guidelines, which may include disposal as regular waste or recycling. Always confirm the procedure with your EHS office.
By adhering to these procedures, researchers and laboratory professionals can ensure a safe working environment and responsible management of chemical waste, thereby building a culture of safety and trust in their research endeavors.
References
Essential Safety and Operational Guide for Handling 1-Methyl-1H-indol-2-amine
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 1-Methyl-1H-indol-2-amine, specifically tailored for laboratory and drug development professionals. The following information is synthesized from established safety data for the compound and its analogs to ensure user safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is known to cause skin irritation, serious eye irritation, and may cause respiratory tract irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation[1][2][3][4]. Must be worn at all times when handling the substance. |
| Skin and Body Protection | Chemical-resistant lab coat or apron, full-length pants, and closed-toe shoes. | Prevents skin contact which can cause irritation[1][2][3][4]. Protective clothing should be worn over personal garments. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). | Mandatory to prevent skin contact[2][4]. Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid contaminating hands. Change gloves immediately if contaminated[2]. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator. | Required when working outside of a fume hood, in poorly ventilated areas, or when there is a risk of generating dust or aerosols[2][4]. |
Operational and Disposal Plan
A systematic approach to handling and disposal is essential to minimize risk and ensure a safe laboratory environment.
Engineering Controls and Pre-Handling Preparations
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control[2][3][4].
-
Safety Stations: Ensure that a fully functional eyewash station and safety shower are immediately accessible in the work area[2][3][4].
-
Documentation: Thoroughly read the Safety Data Sheet (SDS) for the compound before beginning any work[4].
Step-by-Step Handling Protocol
-
Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Material Handling: Avoid direct contact with the chemical. Do not breathe in any dust, fumes, or vapors that may be generated[2][4].
-
Spill Management: In case of a small spill, contain it with an inert absorbent material (e.g., sand or vermiculite). Carefully collect the material into a sealed, labeled container for hazardous waste disposal[2][5]. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontamination: After handling, thoroughly wash hands and any potentially exposed skin with soap and water[2][3]. Decontaminate all work surfaces and equipment.
Waste Disposal Plan
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables and spill cleanup materials, in a designated and clearly labeled hazardous waste container[5][6]. The container must be sealed and made of a compatible material[5][6].
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[5][6].
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials[3][5].
-
Final Disposal: Arrange for the removal and disposal of the hazardous waste through your institution's EHS office, following all local, state, and federal regulations[3][6].
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final waste disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
